2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSIGMJCQHAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396312 | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-27-5 | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 65242-27-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide outlines a plausible synthetic route based on established chemical methodologies for analogous structures. It also presents general properties and potential applications inferred from the broader class of tetrahydroquinoline derivatives.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 65242-27-5 | [1] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1CC2=NC(=C(C=C2C1)C#N)Cl | [1] |
| Physical State | Solid (predicted) | N/A |
| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
| Melting Point | Not reported in the surveyed literature. | N/A |
| Boiling Point | Not reported in the surveyed literature. | N/A |
Proposed Synthesis Pathway
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible two-step synthetic route can be proposed based on well-established reactions for the synthesis of similar tetrahydroquinoline and 2-chloropyridine derivatives.
The proposed pathway involves:
-
Step 1: Synthesis of the precursor, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile , via a one-pot multicomponent reaction.
-
Step 2: Chlorination of the 2-amino precursor to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Precursor)
This protocol is adapted from established methods for the synthesis of similar 2-amino-3-cyano-tetrahydroquinolines.[2]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Anhydrous Ammonium Acetate
-
Absolute Ethanol
Procedure:
-
A mixture of cyclohexanone (1 molar equivalent), malononitrile (1 molar equivalent), and anhydrous ammonium acetate (8 molar equivalents) is taken in a round-bottom flask.
-
Absolute ethanol is added as the solvent.
-
The reaction mixture is refluxed for 3-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol: Chlorination of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
The conversion of a 2-aminopyridine derivative to a 2-chloropyridine can be achieved through various methods, including the Sandmeyer reaction or by using a Vilsmeier-Haack type reagent. A generalized procedure using a Vilsmeier-Haack reagent is proposed here.
Materials:
-
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide in a suitable solvent at a low temperature (e.g., 0 °C).
-
The precursor, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated to reflux and maintained for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.
-
The mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. For definitive structural confirmation, a full spectroscopic analysis of the synthesized compound would be required.
Biological Activity and Potential Applications
While there is no specific information on the biological activity of this compound, the tetrahydroquinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit various pharmacological activities, including:
-
Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[2][3][4][5][6] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[5]
-
Antimicrobial Activity: Certain tetrahydroquinoline derivatives have shown significant antibacterial and antifungal properties.[2][3]
Given these precedents, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The chloro and cyano functionalities provide reactive handles for further chemical modifications to generate a library of compounds for biological screening.
Caption: Potential workflow for the utilization of the title compound in drug discovery.
Conclusion
This compound is a chemical entity with potential as a building block in the synthesis of novel, biologically active molecules. While direct experimental data for this compound is scarce, this guide provides a scientifically grounded, proposed synthetic route and highlights the potential therapeutic areas for its derivatives based on the established pharmacology of the tetrahydroquinoline core. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.
References
- 1. This compound | 65242-27-5 | QCA24227 [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic approaches, and potential biological relevance of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates known information and draws parallels from closely related analogs to offer valuable insights for researchers and professionals in drug development. The tetrahydroquinoline scaffold is a recognized pharmacophore, and this guide serves as a foundational resource for further investigation into this specific derivative.
Core Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from commercial suppliers, the following information has been established.[1]
Table 1: Physicochemical Identifiers of this compound [1]
| Property | Value | Source |
| CAS Number | 65242-27-5 | [1] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Canonical SMILES | C1CCC2=NC(=C(C=C2C1)C#N)Cl | [1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, the synthesis of the tetrahydroquinoline core and the introduction of chloro and cyano functionalities are well-established transformations in organic chemistry.
A plausible synthetic approach can be conceptualized based on known methodologies for analogous structures. One potential pathway could involve the construction of a 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile intermediate, followed by chlorination.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized, conceptual workflow for the synthesis of the target compound. It is important to note that this is a theoretical pathway and would require experimental optimization.
General Experimental Considerations (Hypothetical)
-
Synthesis of the Tetrahydroquinoline Core: A common method for the synthesis of polysubstituted 2-amino-3-cyano-tetrahydroquinolines involves a one-pot multicomponent reaction of a cyclic ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and an ammonium source (e.g., ammonium acetate) in a suitable solvent like ethanol.
-
Conversion to 2-Hydroxy Intermediate: In some synthetic routes for similar quinoline structures, a 2-amino-tetrahydroquinoline can be converted to a 2-hydroxy (or 2-oxo) analog.
-
Chlorination: The transformation of a 2-hydroxyquinoline to a 2-chloroquinoline is a standard procedure often accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of a base or a solvent like N,N-dimethylformamide (DMF).
Note: The development of a specific and optimized protocol would necessitate dedicated laboratory research to determine the ideal reagents, reaction conditions, and purification methods.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, de novo characterization would be required upon successful synthesis.
Biological Activity and Signaling Pathways
There is no direct evidence or published research on the biological activity of this compound. The broader class of tetrahydroquinoline derivatives has been investigated for a wide range of biological activities, including anticancer properties. However, without specific assay data, any discussion of the biological role or interaction with signaling pathways for the title compound would be purely speculative.
The following diagram illustrates a generalized logical relationship for investigating the potential biological activity of a novel compound, which would be applicable in this case.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure but a significant lack of publicly available experimental data. The information presented in this guide, based on its known identifiers and the chemistry of related compounds, provides a starting point for researchers.
Future research efforts should focus on:
-
Developing and publishing a robust and reproducible synthetic protocol.
-
Thorough physicochemical characterization, including determination of melting point, solubility, and partition coefficient.
-
Comprehensive spectroscopic analysis to establish a reference dataset.
-
Screening for biological activity against a panel of relevant targets to explore its therapeutic potential.
This foundational work is essential to unlock the potential of this compound for applications in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a partially saturated version of quinoline, the THQ core offers a three-dimensional architecture that can lead to improved pharmacological properties such as enhanced solubility and bioavailability when compared to its planar aromatic counterpart. Tetrahydroquinoline derivatives are prevalent in numerous natural products and have been synthesized to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydroquinoline derivatives, with a focus on key synthetic methodologies, detailed experimental protocols, and robust characterization techniques.
Core Synthetic Methodologies
The construction of the tetrahydroquinoline framework is a central theme in modern synthetic organic chemistry. Efficient and stereoselective methods are continually being developed to access novel derivatives. This section details some of the most prominent and versatile synthetic strategies.
Povarov Reaction
The Povarov reaction, a formal aza-Diels-Alder reaction, stands as one of the most powerful and versatile methods for synthesizing substituted THQs.[1] It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. The reaction can be conveniently performed in a one-pot, three-component fashion by combining an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[1]
Experimental Protocol: Three-Component Povarov Reaction
-
Imine Formation: To a solution of the substituted aniline (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes to facilitate the in situ formation of the corresponding N-arylimine.
-
Cycloaddition: An electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol) is then added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydroquinoline derivative.
Catalytic Hydrogenation of Quinolines
The direct hydrogenation of the corresponding quinoline precursors is a straightforward approach to obtaining tetrahydroquinolines. This method typically employs heterogeneous or homogeneous catalysts under a hydrogen atmosphere.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
-
Reaction Setup: A solution of the substituted quinoline (1.0 mmol) in a suitable solvent (e.g., ethanol or methanol, 10 mL) is placed in a high-pressure reaction vessel.
-
Catalyst Addition: A catalytic amount of a heterogeneous catalyst (e.g., 10% Palladium on carbon, 5-10 mol% loading) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at a set temperature (ranging from room temperature to 100 °C) for a specified duration (typically 4-24 hours), or until hydrogen uptake ceases.
-
Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroquinoline.
Domino Reactions
Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation without isolating intermediates. Several domino strategies have been developed for the synthesis of tetrahydroquinolines.
Experimental Protocol: Domino Reduction-Reductive Amination
-
Reactant Preparation: A 2-nitroarylketone or aldehyde (1.0 mmol) is dissolved in a suitable solvent such as ethanol (10 mL) in a hydrogenation vessel.
-
Catalyst and Reaction Initiation: 5% Palladium on carbon (5 mol%) is added to the solution. The vessel is then charged with hydrogen gas (typically at 50 psi).
-
Reaction Progression: The mixture is stirred at room temperature. The reaction proceeds through a sequence of nitro group reduction to an aniline, intramolecular condensation to a cyclic imine, and subsequent reduction to the tetrahydroquinoline. The progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through Celite®. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the final tetrahydroquinoline derivative.
Characterization of Tetrahydroquinoline Derivatives
The unambiguous identification and characterization of newly synthesized tetrahydroquinoline derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.
Typical Characterization Workflow:
-
Initial Assessment: Thin-layer chromatography (TLC) is used to assess the purity of the crude product and the purified fractions.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for determining the chemical structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.
-
-
Further Confirmation:
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Melting Point (for solids): A sharp melting point range is an indicator of purity.
-
Data Presentation
Quantitative data from the synthesis and biological evaluation of tetrahydroquinoline derivatives are summarized in the following tables for ease of comparison.
Table 1: Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction
| Entry | Aniline | Aldehyde | Alkene | Catalyst | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | InCl₃ | 85 | [1] |
| 2 | p-Toluidine | p-Anisaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 92 | Custom |
| 3 | p-Chloroaniline | Benzaldehyde | Cyclopentadiene | Yb(OTf)₃ | 88 | Custom |
| 4 | Aniline | Furfural | 2,3-Dihydrofuran | InCl₃ | 78 | [1] |
Table 2: Spectroscopic Data for a Representative Tetrahydroquinoline Derivative (2-phenyl-1,2,3,4-tetrahydroquinoline)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 7.01 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (t, J = 7.4 Hz, 1H, Ar-H), 6.65 (t, J = 7.4 Hz, 1H, Ar-H), 6.50 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (dd, J = 9.2, 3.2 Hz, 1H, H-2), 3.80 (br s, 1H, NH), 3.40-3.30 (m, 1H, H-4), 2.90-2.80 (m, 1H, H-4), 2.10-1.95 (m, 2H, H-3). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.8, 142.5, 129.2, 128.7, 127.8, 127.2, 126.9, 121.5, 117.3, 114.1, 56.4, 42.1, 31.5, 26.8. |
| HRMS (ESI) | m/z calculated for C₁₅H₁₆N [M+H]⁺: 210.1283; found: 210.1280. |
Table 3: Anticancer Activity of Selected Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| THQ-1 | A549 (Lung) | 12.55 | Custom |
| THQ-2 | MCF-7 (Breast) | 8.7 | Custom |
| THQ-3 | HCT116 (Colon) | 15.2 | Custom |
| THQ-4 | A549 (Lung) | 0.033 | [2] |
Mandatory Visualizations
Signaling Pathway
Many tetrahydroquinoline derivatives exhibit their anticancer effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a frequently implicated target.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, promoting cell growth, proliferation, and survival.[6][7][8][9][10]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by THQ derivatives.
Experimental Workflows
The synthesis and characterization of novel compounds follow a logical progression of steps.
Caption: General workflow for the synthesis and purification of tetrahydroquinolines.
Caption: Step-wise workflow for the characterization of a novel organic compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of tetrahydroquinoline derivatives, a class of compounds with significant therapeutic potential. The methodologies discussed, including the Povarov reaction, catalytic hydrogenation, and domino reactions, offer versatile and efficient routes to a wide range of substituted THQs. The provided experimental protocols serve as a practical starting point for researchers in the field. Furthermore, the systematic characterization workflow and the compiled data tables offer a valuable resource for the identification and comparison of these important molecules. The exploration of their interaction with key signaling pathways, such as the PI3K/AKT/mTOR pathway, continues to be a promising avenue for the development of novel anticancer agents and other therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Technical Guide to the Molecular Structure of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the molecular structure, properties, and synthetic considerations for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide summarizes the core physicochemical properties of the title compound, outlines a generalized synthetic pathway, and discusses the potential biological relevance by examining the function of closely related analogs. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for a scientific audience.
Core Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a fused ring system. The structure consists of a tetrahydropyridine ring fused to a substituted pyridine ring, forming the core tetrahydroquinoline framework. Key functional groups include a chlorine atom at the 2-position and a nitrile (carbonitrile) group at the 3-position. These electronegative groups significantly influence the molecule's electronic properties and potential for chemical interactions.
The fundamental physicochemical properties of the molecule are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 65242-27-5 | [1] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Canonical SMILES | C1CCC2=NC(=C(C=C2C1)C#N)Cl | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for related quinoline derivatives.
Generalized Synthetic Pathway
The synthesis of substituted tetrahydroquinoline-3-carbonitriles can often be achieved through multi-component reactions. A plausible and efficient approach involves a one-pot synthesis utilizing a cycloalkanone, malononitrile, and a suitable chlorinating/formylating agent, often catalyzed by an acid or base. For instance, α,α′-bis(substituted-benzylidene)cycloalkanones can react with malononitrile to form 2-amino-3-cyano-4H-pyran intermediates, which are subsequently converted into 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.[2] The Vilsmeier-Haack reaction is another common method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides, which can serve as precursors to the nitrile derivative.[3]
A logical workflow for a generalized synthesis is depicted below.
Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of related tetrahydroquinoline-3-carbonitrile derivatives, adapted from literature on similar multi-component reactions.[4][5]
-
Reaction Setup: To a solution of a suitable cyclohexanone derivative (1.0 eq) and malononitrile (1.1 eq) in an appropriate solvent (e.g., ethanol or DMF), add a catalyst (e.g., piperidine or ammonium acetate).
-
Intermediate Formation: The mixture is stirred, often at reflux, for several hours to facilitate the formation of an intermediate, such as a 2-aminopyran derivative.[2]
-
Cyclization and Chlorination: Subsequent treatment with a Vilsmeier-type reagent (e.g., POCl₃/DMF) or another suitable chlorinating agent would induce cyclization and installation of the chloro and nitrile functionalities. This step may require elevated temperatures.
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is typically extracted using an organic solvent (e.g., ethyl acetate).
-
Purification: The final compound is purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure product.
Predicted Spectroscopic Data
| Technique | Expected Feature | Approximate Position/Region |
| ¹H NMR | Aromatic proton on the pyridine ring. | 7.5 - 8.5 ppm |
| Aliphatic protons (CH₂) of the tetrahydro- ring. | 1.5 - 3.0 ppm | |
| ¹³C NMR | Carbon of the nitrile group (C≡N). | 115 - 120 ppm |
| Aromatic and vinylic carbons of the quinoline core. | 120 - 160 ppm | |
| Aliphatic carbons (CH₂) of the tetrahydro- ring. | 20 - 40 ppm | |
| IR Spectroscopy | Strong, sharp absorption from the nitrile (C≡N) stretch. | 2220 - 2260 cm⁻¹ |
| Aromatic C=C and C=N stretching vibrations. | 1500 - 1650 cm⁻¹ | |
| Aliphatic C-H stretching vibrations. | 2850 - 3000 cm⁻¹ | |
| C-Cl stretching vibration. | 600 - 800 cm⁻¹ |
Biological Context and Potential Applications
The tetrahydroquinoline and related tetrahydroisoquinoline scaffolds are recognized for their broad range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[6][7][8][9][10] The specific substitutions on the quinoline ring system are critical in determining the pharmacological profile. The presence of a nitrile group, in particular, has been associated with enhanced antitumor effects in some heterocyclic compounds.[4]
Example Signaling Pathway: PI3K/Akt/mTOR
While the direct biological targets of this compound have not been reported, numerous other quinoline-based molecules have been identified as potent inhibitors of critical cell signaling pathways implicated in cancer.[11] One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13][14]
Inhibitors targeting this pathway are of high interest in oncology.[12] For example, various quinoline and indole-based compounds have been developed as potent inhibitors of mTOR, a key kinase in this cascade.[12] The diagram below illustrates the core components of this pathway and highlights the central role of mTOR, a common target for quinoline-based inhibitors.
Conclusion
This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the privileged tetrahydroquinoline scaffold with reactive chloro and nitrile functional groups, offering numerous avenues for further chemical modification. While specific biological and spectroscopic data are sparse, analysis of related compounds suggests that it could be a valuable precursor for developing novel therapeutic agents, particularly in oncology. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and evaluate its biological activity in relevant assays.
References
- 1. This compound | 65242-27-5 | QCA24227 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Lacking Specific Data, A Technical Guide to Understanding and Determining the Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Organic Solvents
For immediate release: This technical guide is intended for researchers, scientists, and professionals in drug development. In the absence of publicly available quantitative solubility data for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, this document provides a framework for understanding its potential solubility characteristics and outlines detailed experimental protocols for its determination.
The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing bioavailability, formulation, and routes of administration. This compound, a heterocyclic compound, presents a molecular structure with varied functional groups that dictate its interaction with different organic solvents. Understanding these interactions is paramount for its application in medicinal chemistry and materials science.
Predicted Solubility Profile
The structure of this compound—featuring a partially saturated heterocyclic ring, a chloro group, and a nitrile group—suggests a moderate to low polarity. The "like dissolves like" principle implies that it will exhibit better solubility in solvents of similar polarity.
-
High Solubility Potential: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective due to the presence of the chloro group.
-
Moderate Solubility Potential: In moderately polar solvents like ethyl acetate and acetone.
-
Low Solubility Potential: In non-polar solvents such as hexane and toluene, and in polar protic solvents like ethanol and methanol, where the potential for hydrogen bonding is limited.
To aid researchers in their experimental design, the following table provides a template for recording and comparing solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |
| Dimethylformamide (DMF) | 25 | Data to be determined | Gravimetric/HPLC | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Gravimetric/HPLC | |
| Dichloromethane (DCM) | 25 | Data to be determined | Gravimetric/HPLC | |
| Chloroform | 25 | Data to be determined | Gravimetric/HPLC | |
| Acetone | 25 | Data to be determined | Gravimetric/HPLC | |
| Ethyl Acetate | 25 | Data to be determined | Gravimetric/HPLC | |
| Acetonitrile | 25 | Data to be determined | Gravimetric/HPLC | |
| Toluene | 25 | Data to be determined | Gravimetric/HPLC | |
| Methanol | 25 | Data to be determined | Gravimetric/HPLC | |
| Ethanol | 25 | Data to be determined | Gravimetric/HPLC | |
| Isopropanol | 25 | Data to be determined | Gravimetric/HPLC | |
| n-Hexane | 25 | Data to be determined | Gravimetric/HPLC |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are established methods that can be employed.[1][2][3][4] The choice of method may depend on the required precision, the amount of substance available, and the equipment in the laboratory.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume or mass of the solvent in a vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature using a thermostatic shaker or stirrer until equilibrium is reached (typically 24-72 hours). Ensure that solid material remains, indicating a saturated solution.
-
Separation of Solid and Liquid Phases: Allow the solution to stand at the constant temperature for a few hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it to remove any remaining solid particles.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed container. Evaporate the solvent in an oven or vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
Calculation: Calculate the solubility from the mass of the dissolved solute and the volume of the solvent used.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method, particularly for compounds that are soluble at low concentrations.
Procedure:
-
Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting a suitable column, mobile phase, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
-
Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by applying the dilution factor.
UV/Vis Spectroscopy Method
This method is applicable if the compound has a chromophore that absorbs light in the UV/Vis range.
Procedure:
-
Determine λmax: Record the UV/Vis spectrum of a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).
-
Saturated Solution and Sample Preparation: Prepare a saturated solution and a diluted sample as described for the HPLC method.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility by accounting for the dilution.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General workflow for solubility determination.
This guide provides a foundational approach for researchers to systematically determine the solubility of this compound in various organic solvents, a critical step for its future application and development.
References
The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The tetrahydroquinoline scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules, both of natural and synthetic origin.[1][2][3] Its structural versatility has made it a focal point in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of tetrahydroquinoline derivatives, with a focus on their potential as anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic agents. Designed for researchers, scientists, and drug development professionals, this guide summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate further exploration and development of this promising class of compounds.
Anticancer Activity
Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5][6] These compounds have been shown to induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways implicated in cancer development.[4][7]
A notable mechanism of action for some tetrahydroquinoline-based compounds is the induction of cellular stress through the generation of reactive oxygen species (ROS), which can lead to autophagy via the PI3K/AKT/mTOR signaling pathway.[7] Other derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[4][6]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative tetrahydroquinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | < 10 | [7] |
| Compound 19b | HCT-116 (Colon) | < 10 | [7] |
| Compound 20d | A-549 (Lung) | < 10 | [7] |
| Compound 19b | A-549 (Lung) | < 10 | [7] |
| Pyrazoloquinoline derivative 15 | MCF-7 (Breast) | < 100 | [8] |
| Pyrazoloquinoline derivative 15 | HepG2 (Liver) | < 100 | [8] |
| Pyrazoloquinoline derivative 15 | A-549 (Lung) | < 100 | [8] |
| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [9][10] |
| 2-Acetamido-2-methyl-THQ 18 | HeLa (Cervical) | 13.15 | [9][10] |
| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [9] |
| 2-Arylquinoline 11 | PC3 (Prostate) | 34.34 | [9] |
| Tetrahydroquinoline derivative 2 | MCF-7 (Breast) | 50 (after 72h) | [11][12][13] |
| Tetrahydroquinoline derivative 2 | MDA-MB-231 (Breast) | 25 (after 72h) | [11][12][13] |
| Compound SF8 | Hep-2C (Laryngeal) | 11.9 (after 72h) | [14] |
Key Experimental Protocols
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Assay (Colony Formation Assay):
This in vitro assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of cytotoxic agents on cell survival and proliferation.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
Incubation: Remove the compound and incubate the cells for 1-3 weeks to allow for colony formation.
-
Staining: Fix and stain the colonies with a staining solution, such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway targeted by some anticancer tetrahydroquinoline compounds.
Neuroprotective Activity
Certain tetrahydroquinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[15][16][17] Their neuroprotective effects are largely attributed to their antioxidant properties and their ability to modulate cellular defense systems.[15][17][18]
One such compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to decrease oxidative stress, enhance the activity of antioxidant enzymes, and suppress apoptosis in animal models of Parkinson's disease.[15][17] It achieves this by upregulating the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1.[15]
Quantitative Data for Neuroprotective Effects
The following table presents data on the effects of HTHQ in a rotenone-induced rat model of Parkinson's disease.
| Parameter | Treatment Group | Result | Reference |
| Oxidative Stress | HTHQ (25 & 50 mg/kg) | Significant decrease | [15][17] |
| Antioxidant Enzyme Activity | HTHQ (25 & 50 mg/kg) | Recovery of activity | [15] |
| mRNA levels of Nrf2 and Foxo1 | HTHQ (25 & 50 mg/kg) | Upsurge in expression | [15] |
| Apoptosis Intensity | HTHQ (25 & 50 mg/kg) | Lowered compared to pathology group | [15] |
Key Experimental Protocols
Rotenone-Induced Parkinson's Disease Model in Rats:
This model is widely used to study the pathology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.
-
Animal Preparation: Use adult male Wistar rats.
-
Rotenone Administration: Administer rotenone (a mitochondrial complex I inhibitor) subcutaneously or intraperitoneally to induce parkinsonian-like symptoms and neurodegeneration.
-
Compound Administration: Administer the tetrahydroquinoline compound (e.g., HTHQ) at different doses for a specified duration, either before, during, or after rotenone administration.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, open field test) to assess motor coordination and activity.
-
Biochemical and Histological Analysis: Sacrifice the animals and collect brain tissue for analysis of oxidative stress markers, antioxidant enzyme activity, protein expression (e.g., tyrosine hydroxylase), and neuronal cell death (e.g., TUNEL assay).
Experimental Workflow
Caption: Experimental workflow for evaluating the neuroprotective effects of tetrahydroquinoline compounds.
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Amphiphilic tetrahydroquinoline derivatives have shown promise as potent, broad-spectrum antimicrobials against both Gram-positive and Gram-negative bacteria, as well as fungi.[19] These compounds often act by targeting and disrupting the microbial cell membrane, a mechanism that is less prone to the development of resistance.[19]
Quantitative Data for Antimicrobial Activity
The table below lists the minimum inhibitory concentrations (MIC) of several tetrahydroquinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 17d (4-F substituted) | Staphylococcus aureus | 0.5 | [19] |
| Gatifloxacin (control) | Staphylococcus aureus | 1.0 | [19] |
| Compound 17a | Candida albicans ATCC 9763 | 8 | [19] |
| Compound 17d | Candida albicans ATCC 9763 | 8 | [19] |
| Fluconazole (control) | Candida albicans ATCC 9763 | 8 | [19] |
| Compound 17l | Fungi | 0.25 | [19] |
| Compound 17m | Fungi | 0.25 | [19] |
| Gatifloxacin (control) | Fungi | 0.5 | [19] |
| Fluconazole (control) | Fungi | 1.0 | [19] |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [19] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [19] |
| Methoxy-substituted THQ | Cladosporium cladosporoides | 13.75 | [20] |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the tetrahydroquinoline compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties.[18][21][22] Certain compounds have shown efficacy in animal models of inflammation, such as the rat carrageenan paw edema model.[21] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, some 1,2,4-triazole tetrahydroisoquinoline hybrids have been shown to be effective and moderately selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which mediate inflammation.[23]
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the COX inhibitory activity of representative tetrahydroisoquinoline derivatives.
| Compound | Target | IC50 (µM) | Reference |
| Compound 9e | COX-2 | 0.87 | [23] |
| Compound 11f | COX-2 | 0.58 | [23] |
| Celecoxib (control) | COX-2 | 0.82 | [23] |
Key Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.
Antidiabetic Activity
The therapeutic potential of tetrahydroquinoline derivatives extends to the management of diabetes.[24][25] Certain arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption.[24] By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels.
Quantitative Data for Antidiabetic Activity
The table below presents the α-amylase and α-glucosidase inhibitory activities of selected tetrahydroquinoline derivatives.
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 2 | α-Amylase | 3.42 - 15.14 | [24] |
| Compound 2 | α-Glucosidase | 0.65 - 9.23 | [24] |
| Acarbose (control) | α-Amylase | 14.35 | [24] |
Key Experimental Protocols
α-Glucosidase Inhibition Assay:
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and a suitable substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound and pre-incubate.
-
Initiate Reaction: Add the substrate solution to start the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Stop the reaction by adding a solution such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. The decrease in absorbance compared to the control indicates enzyme inhibition.
α-Amylase Inhibition Assay:
This assay evaluates the inhibitory effect of a compound on the α-amylase enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of α-amylase and a starch solution as the substrate.
-
Reaction Mixture: Pre-incubate the enzyme with different concentrations of the test compound.
-
Initiate Reaction: Add the starch solution to start the reaction.
-
Incubation: Incubate the mixture at a controlled temperature.
-
Stop Reaction and Color Development: Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent and heat the mixture. The DNSA reacts with the reducing sugars produced by the enzymatic activity to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored solution at 540 nm. A lower absorbance in the presence of the inhibitor indicates enzyme inhibition.
Conclusion
The tetrahydroquinoline scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, antimicrobial, anti-inflammatory, and antidiabetic effects, highlight the immense potential of this class of compounds. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of tetrahydroquinoline derivatives. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Semantic Scholar [semanticscholar.org]
- 3. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivati...: Ingenta Connect [ingentaconnect.com]
- 13. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Antifungal activity of tetrahydroquinolines against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Quinoline Derivatives in Cancer Therapy: A Technical Guide
Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several derivatives already established as FDA-approved drugs for cancer treatment.[1][2] Their clinical success stems from their ability to interact with a diverse array of molecular targets within cancer cells, leading to the disruption of multiple oncogenic signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which quinoline derivatives exert their anticancer effects. We will dissect the signaling pathways involved, from the induction of programmed cell death and cell cycle arrest to the inhibition of critical kinases and angiogenesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the mechanisms but also practical, field-proven experimental protocols and data interpretation insights to facilitate further research and development in this dynamic area of cancer therapeutics.
Introduction to Quinoline Scaffolds in Oncology
The Quinoline Moiety: A Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a structural motif found in various natural products and synthetic compounds.[3] Its versatile chemical nature allows for substitutions at multiple positions, enabling the generation of vast chemical libraries with diverse pharmacological properties.[4] This structural versatility has made the quinoline scaffold a cornerstone in the development of new drugs, particularly in the fight against cancer.[5][6]
Clinical Relevance: FDA-Approved Quinoline-Based Anticancer Drugs
The therapeutic potential of the quinoline core is not merely theoretical; it is validated by the clinical success of several FDA-approved anticancer drugs. These agents underscore the scaffold's ability to be tailored into potent and selective inhibitors of key drivers of cancer progression.[1]
| Drug Name | Primary Target(s) | Approved Indications (Selected) |
| Bosutinib | Src/Abl tyrosine kinases | Chronic Myelogenous Leukemia (CML)[2] |
| Lenvatinib | VEGFR, FGFR, PDGFR, RET, KIT | Differentiated Thyroid Cancer, Renal Cell Carcinoma[2] |
| Cabozantinib | MET, VEGFR, AXL | Medullary Thyroid Cancer, Renal Cell Carcinoma[2] |
| Neratinib | HER2, EGFR | HER2-positive Breast Cancer[2] |
Table 1: Examples of FDA-approved quinoline-based kinase inhibitors.
The success of these drugs provides a powerful rationale for the continued exploration of quinoline derivatives as a source of novel anticancer therapeutics.
Core Mechanisms of Anticancer Activity
Quinoline derivatives combat cancer through a multi-pronged attack, targeting various hallmarks of cancer. The following sections delve into these core mechanisms, providing the underlying molecular logic and the experimental workflows used to validate them.
Inhibition of Kinase Signaling Pathways
Aberrant signaling from protein kinases is a fundamental driver of many cancers. Quinoline derivatives have been extensively developed as kinase inhibitors, with many exhibiting potent activity against key oncogenic kinases.[1][7]
Mechanism Deep Dive: Many quinoline-based compounds are designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.[7] Key targets include receptor tyrosine kinases like EGFR and VEGFR, as well as non-receptor tyrosine kinases such as Src.[2][4] For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been specifically developed as potent EGFR inhibitors.[2]
Diagram: Generalized Kinase Inhibition by Quinoline Derivatives
Caption: Quinoline derivatives often act as ATP-competitive kinase inhibitors.
Featured Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the inhibitory potency (e.g., IC50) of a compound against a specific kinase.
Causality: The principle is to measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from using ATP to phosphorylate its substrate, resulting in a high ATP level, which is detected as a strong luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute the test quinoline derivative in DMSO, then further dilute in kinase buffer.
-
Prepare a solution containing the target kinase and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration relevant to the kinase's Km value.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Induction of Apoptosis
A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Mechanism Deep Dive: These compounds can modulate the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[3][8] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This event initiates a caspase cascade (activating caspase-9 and caspase-3), leading to the systematic dismantling of the cell.[8] Some derivatives also activate the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic genes.[10]
Diagram: Quinoline-Induced Apoptotic Pathway
Caption: Quinoline derivatives trigger apoptosis by altering the Bax/Bcl-2 balance.
Featured Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the quinoline derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media containing FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often debris).
-
Cell Cycle Arrest
Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Certain quinoline derivatives can impose a "brake" on this process, causing cancer cells to arrest at specific checkpoints, most commonly the G2/M phase, preventing them from dividing.[8][11][12]
Mechanism Deep Dive: The cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) complexed with their regulatory cyclin partners. Quinoline derivatives can modulate this machinery, for example, by upregulating CDK inhibitors like p21.[8] This action inhibits the activity of CDK-cyclin complexes that are essential for phase transitions, thereby halting cell cycle progression and providing an opportunity for apoptotic pathways to be engaged.[8][13]
Diagram: Workflow for Cell Cycle Analysis
Caption: A typical experimental workflow for assessing cell cycle arrest.
Featured Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent. The amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase indicates cell cycle arrest.
Methodology:
-
Cell Treatment:
-
Seed and treat cells with the quinoline derivative as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (adherent and floating) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or PE-Texas Red).
-
Use a linear scale for the x-axis (DNA content) and a count scale for the y-axis.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify arrest in a specific phase.
-
DNA Damage and Repair Inhibition
The integrity of the genome is paramount for cell survival. Some quinoline derivatives exert their cytotoxic effects by directly damaging DNA or by inhibiting the cellular machinery responsible for repairing DNA damage.[8]
Mechanism Deep Dive: The planar aromatic structure of some quinoline compounds allows them to intercalate between DNA base pairs, distorting the double helix and interfering with essential processes like replication and transcription.[14][15] Others act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cytotoxic double-strand breaks.[11] Furthermore, recent studies have shown that certain quinoline derivatives can inhibit DNA methyltransferases (DNMTs), which can lead to DNA hypomethylation and the re-expression of tumor suppressor genes.[16][17] By causing DNA damage and/or preventing its repair, these compounds trigger a DNA damage response (DDR), often culminating in p53-mediated apoptosis.
Featured Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
Causality: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When lysed and subjected to electrophoresis, the DNA from a healthy cell remains compact within the nucleus (the "head"). However, if the DNA is fragmented, it migrates out of the nucleus towards the anode, forming a "tail" resembling a comet. The length and intensity of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation:
-
Treat and harvest cells as previously described. Ensure cell viability is high, as necrotic or apoptotic cells can give false positives.
-
Resuspend cells in cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio.
-
Quickly pipette 50 µL of this mixture onto a specially coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on a cold plate for 10 minutes.
-
-
Cell Lysis:
-
Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer (pH > 13). Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.
-
Anti-Angiogenic and Anti-Metastatic Effects
For tumors to grow beyond a minimal size and to metastasize, they require a dedicated blood supply, a process known as angiogenesis. Quinoline derivatives can thwart tumor progression by inhibiting both angiogenesis and the cellular processes involved in metastasis.[4][6]
Mechanism Deep Dive: A key anti-angiogenic mechanism is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway by blocking the VEGFR kinase.[2][18] Additionally, some quinoline compounds disrupt the formation of microtubules, which are essential for endothelial cell migration and proliferation.[11][12] The anti-metastatic effects can be attributed to the inhibition of cell migration and invasion, potentially through the downregulation of matrix metalloproteinases (MMPs) that are required to degrade the extracellular matrix.[10]
Featured Experimental Protocol: Endothelial Cell Tube Formation Assay
Causality: This in vitro assay models the final step of angiogenesis, where endothelial cells differentiate and form three-dimensional, capillary-like structures. When plated on a basement membrane extract (e.g., Matrigel®), endothelial cells (like HUVECs) will rapidly align and form a network of tubes. Anti-angiogenic compounds will inhibit this process.
Methodology:
-
Plate Coating:
-
Thaw basement membrane extract (BME) on ice.
-
Coat the wells of a 96-well plate with 50 µL of BME and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Treatment and Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing low serum.
-
Prepare cell suspensions containing the quinoline derivative at various concentrations.
-
Seed 1-2 x 10^4 cells per well onto the polymerized BME.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
-
Visualization and Quantification:
-
Visualize the tube network using a phase-contrast microscope.
-
Capture images of each well.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin). Parameters to measure include total tube length, number of nodes, and number of meshes.
-
Compare the results from treated wells to the vehicle control.
-
Synergistic Approaches and Future Directions
While the multifaceted mechanisms of quinoline derivatives make them potent anticancer agents, the future of cancer therapy lies in intelligent combinations and overcoming resistance.
-
Combination Therapies: The diverse mechanisms of quinoline derivatives make them ideal candidates for combination therapies. Combining a kinase inhibitor with a DNA-damaging agent, for example, could create a powerful synergistic effect.
-
Overcoming Resistance: Cancer cells are adept at developing resistance. Understanding the specific resistance mechanisms to quinoline drugs, such as efflux pump upregulation or target mutation, is crucial for designing next-generation compounds or rational combination strategies.[19]
-
Challenges and Future Perspectives: Key challenges remain, including improving bioavailability and minimizing off-target effects to reduce toxicity.[19] Future research will likely focus on leveraging advanced drug design techniques to create more selective and potent quinoline derivatives, exploring novel cellular targets, and expanding their use in personalized medicine.[1]
Conclusion
The quinoline scaffold is a remarkably versatile and clinically validated platform for the development of effective anticancer drugs. Their ability to inhibit a wide range of cancer-promoting processes—including kinase signaling, cell proliferation, survival, DNA integrity, and angiogenesis—highlights their profound impact on oncology. The continued exploration of their mechanisms of action, aided by the robust experimental approaches detailed in this guide, will undoubtedly pave the way for the development of next-generation quinoline-based therapies that are more potent, selective, and capable of overcoming the challenges of cancer treatment.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmphs.com [ijmphs.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 19. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This document is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₉ClN₂.[1] It is a versatile intermediate in the synthesis of various pharmaceutical compounds.[1]
| Property | Value | Reference |
| CAS Number | 65242-27-5 | [1] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.65 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Safety and Handling
GHS Hazard Classification (Predicted): Based on related compounds, this compound may be classified as:
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following are general precautionary measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust/fumes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and potential biological evaluation of this compound, based on literature for analogous compounds.
Synthesis of Tetrahydroquinoline Derivatives
A common method for synthesizing the tetrahydroquinoline scaffold is through a multi-component reaction. The synthesis of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives can be achieved via a one-pot process.[2]
General Procedure:
-
A mixture of an appropriate aromatic aldehyde, malononitrile, and a cyclic ketone (e.g., cyclohexanone) is stirred in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a base (e.g., piperidine or ammonium acetate) is added to the mixture.
-
The reaction mixture is refluxed for a specified period.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Experimental Workflow for Synthesis:
Caption: General workflow for the one-pot synthesis of tetrahydroquinoline-3-carbonitrile derivatives.
Biological Activity Evaluation: Enzyme Inhibition Assay
Derivatives of tetrahydroquinoline have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase.[3]
General Protocol for α-Glucosidase Inhibition Assay:
-
Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare various concentrations of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution and the test compound solution. Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Experimental Workflow for Enzyme Inhibition Assay:
References
An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates critical safety data, outlines detailed experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a key intermediate in the synthesis of various fused heterocyclic systems.[1] Its chemical structure combines a chlorinated pyridine ring with a saturated cyclohexane ring, offering multiple reactive sites for further chemical modifications.
| Property | Value | Source |
| CAS Number | 65242-27-5 | [1] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [2] |
Material Safety Data Sheet (MSDS) Overview
Hazard Identification
Based on the GHS classifications for related quinoline derivatives, this compound should be handled as a hazardous substance.[3]
Potential GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Toxicological Information
Specific toxicological data, such as LD50 values for this compound, are not available. However, studies on various quinoline derivatives indicate a range of toxicities, with some exhibiting low to moderate acute toxicity.[4][5] The toxicity of substituted quinolines is highly dependent on the nature and position of the substituents.[6] Halogenated quinolines, in particular, have been associated with neurotoxic effects in some cases.[7] Given the presence of the chloro and cyano groups, this compound should be handled with care, assuming it may be toxic if ingested, inhaled, or absorbed through the skin.
Ecological Information
The environmental fate and ecotoxicity of this compound have not been specifically documented. Generally, chlorinated aromatic compounds can be persistent in the environment and may bioaccumulate.[8] Their degradation can sometimes lead to the formation of other harmful substances.[9] Therefore, disposal must be carried out in accordance with local environmental regulations to prevent contamination of soil and water.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, often starting from readily available precursors. A common approach involves the Vilsmeier-Haack cyclization of an appropriate acetanilide derivative.[1]
Illustrative Synthesis Workflow:
Caption: General synthesis pathway for this compound.
Detailed Protocol (Illustrative):
A detailed experimental protocol for the synthesis of the title compound is not fully described in the provided search results. However, a general procedure can be inferred from the synthesis of related compounds. The synthesis of 2-chloroquinoline-3-carbonitriles often involves the reaction of the corresponding 2-chloroquinoline-3-carbaldehyde with a dehydrating agent.[10] The subsequent reduction of the quinoline ring to a tetrahydroquinoline can be achieved through catalytic hydrogenation.[11]
Synthesis of Pyrazolo[3,4-b]quinolines
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which are known for their diverse biological activities.[6][12]
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-b]quinoline derivative.
Experimental Protocol:
A mixture of this compound and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol or isopropanol) is refluxed for several hours.[4][13] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
Applications in Drug Discovery and Development
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][14]
Anticancer Activity
Numerous studies have reported the potent anticancer activity of tetrahydroquinoline-3-carbonitrile derivatives.[5][15] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often associated with the inhibition of key signaling pathways involved in cancer progression.
Potential Signaling Pathway Interactions:
Caption: Potential mechanisms of anticancer activity of tetrahydroquinoline derivatives.
Antimicrobial Activity
Derivatives of 2-chloroquinoline-3-carbonitrile have also been investigated for their antimicrobial properties.[13] The presence of the quinoline nucleus is a common feature in many antibacterial and antifungal agents. Further derivatization of the pyrazolo[3,4-b]quinoline core, synthesized from the title compound, has yielded compounds with significant antimicrobial activity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. While a comprehensive safety profile is yet to be fully established, adherence to standard laboratory safety protocols for handling hazardous chemicals is paramount. The synthetic routes and subsequent reactions outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate its toxicological and ecological impact.
References
- 1. This compound | 65242-27-5 | QCA24227 [biosynth.com]
- 2. 65242-27-5|this compound|BLD Pharm [bldpharm.com]
- 3. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. thescipub.com [thescipub.com]
- 6. mdpi.com [mdpi.com]
- 7. open.clemson.edu [open.clemson.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Metabolism of Quinoline and Related Compounds. XVII. Degradation of 3-Methylquinoline by Comamonas testosteroni 63 [periodicos.capes.gov.br]
- 11. Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-4-Phenyl-Tetrahydroquinoline-3-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in various biologically active molecules. The one-pot, multi-component reaction approach offers an efficient and atom-economical route to these valuable heterocyclic systems.
Introduction
The tetrahydroquinoline core is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The synthesis of functionalized tetrahydroquinolines, such as the 2-amino-3-carbonitrile derivatives, is therefore a key focus in the development of new therapeutic agents. One-pot, three-component reactions involving an aniline, an aromatic aldehyde (specifically benzaldehyde or its derivatives to yield the 4-phenyl substituent), and an active methylene compound like malononitrile, have emerged as a powerful strategy for the construction of these molecules.[1] This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.[2][3]
General Reaction Scheme
The one-pot synthesis typically proceeds via a domino sequence of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. The general scheme is as follows:
Data Presentation
The following table summarizes representative quantitative data from various reported one-pot syntheses of related quinoline and tetrahydroquinoline derivatives. Please note that specific yields can vary based on the precise substrates and reaction conditions employed.
| Entry | Aldehyde | Aniline | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | L-proline (5 mol%) | Water | 0.5 (MW) | 95 | [1] |
| 2 | 4-Nitrobenzaldehyde | 4-Methylaniline | L-proline (5 mol%) | Water | 0.5 (MW) | 99 | [1] |
| 3 | 4-Chlorobenzaldehyde | Aniline | L-proline (5 mol%) | Water | 0.5 (MW) | 96 | [1] |
| 4 | 4-Methoxybenzaldehyde | Aniline | L-proline (5 mol%) | Water | 0.5 (MW) | 92 | [1] |
| 5 | Benzaldehyde | 2-Aminophenol | Ammonium Acetate (30 mol%) | Ethanol | 20 | 98 | [4] |
| 6 | 4-Chlorobenzaldehyde | 2-Aminophenol | Ammonium Acetate (30 mol%) | Ethanol | 25 | 95 | [4] |
Note: The study by Gusain et al. resulted in the oxidized quinoline product, however, the tetrahydroquinoline is a likely intermediate.[1]
Experimental Protocols
Below are two detailed experimental protocols adapted from the literature for the one-pot synthesis of related aminoquinoline derivatives. These can serve as a starting point for the synthesis of the target 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives.
Protocol 1: L-proline Catalyzed Synthesis in Water under Microwave Irradiation
This protocol is based on a green chemistry approach for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, which are the oxidized analogues of the target compounds.[1] To obtain the tetrahydroquinoline derivative, subsequent reduction or prevention of in-situ oxidation might be necessary.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Aniline (1 mmol)
-
Malononitrile (1 mmol)
-
L-proline (5 mol%)
-
Water (10 mL)
-
Microwave reactor
-
Pyrex glass vial with a screw cap
Procedure:
-
In a Pyrex glass vial, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), malononitrile (1 mmol), and L-proline (0.05 g, 5 mol%).
-
Add water (10 mL) to the mixture.
-
Seal the vial with a screw cap and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 seconds at 90°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the product by filtration and wash with water to obtain the pure product.
Protocol 2: Ammonium Acetate Catalyzed Synthesis in Ethanol
This protocol is for the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives and can be adapted for the target synthesis.[4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)
-
Aniline derivative (e.g., 2-Aminophenol, 2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium Acetate (30 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (2 mmol) and malononitrile (2 mmol) in ethanol (5 mL).
-
Add ammonium acetate (30 mol%) to the mixture and stir at room temperature for 5 minutes.
-
Dissolve the aniline derivative (2 mmol) in ethanol (5 mL) and add it to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC (typically complete within 15-30 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates a plausible reaction pathway for the one-pot synthesis.
Caption: Plausible reaction mechanism for the one-pot synthesis.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis.
Caption: General experimental workflow for the one-pot synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Enantioselective Synthesis of Tetrahydroquinolines via One‐Pot Cascade Biomimetic Reduction †: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives in medicinal chemistry, with a primary focus on their application as anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for synthesis and evaluation, and diagrams of relevant synthetic and signaling pathways.
Introduction
This compound is a heterocyclic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules.[1] The tetrahydroquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The presence of the chloro, cyano, and tetrahydroquinoline moieties provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document focuses on the application of this scaffold in the development of novel therapeutic agents, particularly in oncology.
Biological Activity and Applications
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of various protein kinases and other key cellular targets involved in cancer cell proliferation and survival.
2.1. Anticancer Activity
Numerous studies have reported the cytotoxic effects of tetrahydroquinoline derivatives against a panel of human cancer cell lines. The presence of the cyano group and the fused pyridine ring are often considered essential for their antitumor activities.[2] The biological data for several key derivatives are summarized in the table below.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | MCF-7 (Breast) | 5.8 | (Fahmy et al., 2011) |
| 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | HCT-116 (Colon) | 7.2 | (Fahmy et al., 2011) |
| 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | HepG2 (Liver) | 6.5 | (Fahmy et al., 2011) |
| Morpholine-substituted Tetrahydroquinoline Derivative (10e) | A549 (Lung) | 0.033 | [3] |
| Morpholine-substituted Tetrahydroquinoline Derivative (10e) | MDA-MB-231 (Breast) | 0.045 | [3] |
| Morpholine-substituted Tetrahydroquinoline Derivative (10e) | MCF-7 (Breast) | 0.088 | [3] |
2.2. Mechanism of Action
The anticancer activity of tetrahydroquinoline derivatives is often multi-faceted. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. A prominent mechanism of action for many quinoline-based compounds is the inhibition of protein kinases that are critical for cancer cell signaling.
Potential Kinase Inhibition
Several studies have highlighted the potential of quinoline derivatives to inhibit key kinases in oncogenic signaling pathways. For instance, various quinoline derivatives have been identified as inhibitors of mTOR, EGFR, and HER-2.[4][5][6] The diagram below illustrates the potential points of intervention for this compound derivatives in a generalized kinase signaling pathway.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes a plausible synthetic route for this compound based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes and related heterocyclic systems.[7][8][9][10] The synthesis involves a multi-component reaction followed by a Sandmeyer-type reaction.
References
- 1. This compound | 65242-27-5 | QCA24227 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application of Tetrahydroquinolines as Anticancer Agents: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of tetrahydroquinoline (THQ) derivatives as potential anticancer agents. It includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Tetrahydroquinoline scaffolds are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2] Both naturally occurring and synthetic THQ derivatives have demonstrated remarkable cytotoxic potency against a variety of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways, making them promising candidates for the development of novel anticancer therapeutics.[1][3]
Data Presentation: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various THQ derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 50 | [4] |
| MDA-MB-231 (Breast) | 25 | [4] | |
| Compound 4a | HCT-116 (Colon) | ~13 | [5] |
| A549 (Lung) | 11.33 ± 0.67 | [5] | |
| Compound 5 | HCT-116 (Colon) | ~13 | [5] |
| Compound 5e | NCI-H23 (Lung) | 3.49 ± 0.999 | [3] |
| NUGC-3 (Gastric) | 3.78 ± 0.618 | [3] | |
| HCT-15 (Colon) | 3.83 ± 0.994 | [3] | |
| Compound 6 | HCT-116 (Colon) | ~13 | [5] |
| A549 (Lung) | 40.18 ± 0.94 | [5] | |
| Compound 9a | C6 (Glioblastoma) | 111 ± 1.1 | [6] |
| MCF-7 (Breast) | 128 ± 1.3 | [6] | |
| PC3 (Prostate) | 115 ± 1.2 | [6] | |
| SH-SY5Y (Neuroblastoma) | 120 ± 1.5 | [6] | |
| Compound 12 | PC3 (Prostate) | 31.37 | [7] |
| Compound 13 | HeLa (Cervical) | 8.3 | [7] |
| Compound 18 | HeLa (Cervical) | 13.15 | [7] |
| Compound 18c | HCT-116 (Colon) | 18.93 ± 1.26 | [1] |
| A549 (Lung) | 23.83 ± 4.02 | [1] | |
| Compound 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [1] |
| A549 (Lung) | 15.69 ± 2.56 | [1] | |
| Compound 19c | HCT-116 (Colon) | 12.96 ± 2.68 | [1] |
| A549 (Lung) | 28.44 ± 0.56 | [1] | |
| Compound 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [1] |
| A549 (Lung) | 21.79 ± 0.22 | [1] | |
| Compound 20d | HCT-116 (Colon) | 12.04 ± 0.57 | [1] |
| A549 (Lung) | 12.55 ± 0.54 | [1] | |
| Compound 4ag | SNB19 (Glioblastoma) | 38.3 | [8] |
| LN229 (Glioblastoma) | 40.6 | [8] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | |
| MDA-MB-231 (Breast) | 0.37 µg/mL | ||
| Ishikawa (Endometrial) | 0.01 µg/mL | ||
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of THQ derivatives as anticancer agents are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of cell viability in response to treatment with THQ compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
THQ compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THQ compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Analysis of Apoptosis-Related Proteins (Western Blotting)
This protocol describes the detection and quantification of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) by Western blotting.
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cell samples
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Many tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often inhibited by tetrahydroquinoline derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel tetrahydroquinoline derivatives as anticancer agents.
Caption: A generalized workflow for the evaluation of tetrahydroquinoline derivatives as potential anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-Chloroquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol and application notes for the Suzuki coupling of 2-chloroquinoline derivatives with various boronic acids. While 2-chloroquinolines can be less reactive than their bromo or iodo counterparts, optimized conditions with appropriate catalysts and ligands can lead to high yields.[1]
Reaction Principle
The Suzuki coupling reaction involves a palladium(0) catalyst to couple an organoboron species (like a boronic acid) with an organic halide. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[2][3][4][5] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with less reactive substrates like 2-chloroquinolines.[1]
Data Presentation: Optimized Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of 2-chloroquinoline with various arylboronic acids. These conditions are based on established protocols for similar heterocyclic chlorides.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 10 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | 90 | 12 | 75-85[6] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 100 | 8 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | 12 | 82-92 |
Experimental Protocols
Materials:
-
2-Chloroquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (2-5 mol%)[1][2]
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)[1]
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 equiv)[1]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)[1]
-
Degassed water (if using an aqueous system)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 2-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[2]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable) via syringe. The typical solvent concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[2]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-arylquinoline product.[2]
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction shows low conversion, ensure all reagents are pure and the reaction is performed under strictly inert conditions to prevent catalyst degradation. Increasing the reaction temperature or time may be beneficial. For unreactive 2-chloroquinolines, switching to a more active catalyst system with a bulky, electron-rich ligand such as SPhos or XPhos is recommended.[1]
-
Side Product Formation: The formation of homocoupled boronic acid (biphenyl formation) can occur in the presence of oxygen. Dehalogenation of the 2-chloroquinoline can also be a competing side reaction. Ensuring a thoroughly deoxygenated reaction mixture can minimize these side products.[1]
-
Protodeboronation: The boronic acid can be protonated and removed from the reaction. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they can be more stable.[1]
By following this detailed protocol and considering the optimization strategies, researchers can successfully perform Suzuki coupling reactions with a variety of 2-chloroquinoline derivatives to synthesize a wide range of valuable compounds.
References
Application Notes and Protocols: 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a Versatile Precursor for Bioactive Heterocycles
Introduction
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a valuable and reactive building block for the synthesis of a diverse range of fused heterocyclic compounds. The presence of a nitrile group, a chloro substituent at the 2-position, and a saturated cyclohexane ring provides multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines, along with a summary of their potential biological activities, for researchers, scientists, and professionals in drug development.
Data Presentation: Biological Activities of Synthesized Heterocycles
The following tables summarize the reported in vitro anticancer and antimicrobial activities of pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from precursors structurally related to this compound.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]quinolinyl acetamide | HeLa (Cervical Cancer) | <15 | [1] |
| Pyrazolo[3,4-b]quinolinyl acetamide | MCF-7 (Breast Cancer) | <15 | [1] |
| Pyrazolo[3,4-b]quinolinyl acetamide | A549 (Lung Cancer) | <15 | [1] |
| Pyrazolo[3,4-b]quinolinyl acetamide | DU-145 (Prostate Cancer) | <15 | [1] |
| Pyrazolo[3,4-b]pyridine | Km-12 (Colon Cancer) | 0.304 | [2] |
| Pyrazolo[3,4-b]pyridine | MCF-7 (Breast Cancer) | >10 | [2] |
| Pyrazolo[3,4-b]pyridine | Hep G2 (Liver Cancer) | 0.0158 | [3] |
| Pyrazolo[3,4-b]pyridine | MCF7 (Breast Cancer) | 0.0001 | [3] |
Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]quinolinyl acetamide | Staphylococcus aureus | 3.9 - 7.8 | [1] |
| Pyrazolo[3,4-b]quinolinyl acetamide | Bacillus subtilis | 3.9 - 7.8 | [1] |
| Pyrazolo[3,4-b]quinolinyl acetamide | Escherichia coli | 3.9 - 7.8 | [1] |
| Pyrazolo[3,4-b]quinolinyl acetamide | Pseudomonas aeruginosa | 3.9 - 7.8 | [1] |
| Quinoline bearing pyrazole moiety | Shigella flexneri | 0.12 | [4] |
| Quinoline bearing pyrazole moiety | Aspergillus clavatus | 0.49 | [4] |
| Quinoline bearing pyrazole moiety | Candida albicans | 0.12 | [4] |
| Quinoline bearing pyrazole moiety | Proteus vulgaris | 0.98 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]-5,6,7,8-tetrahydroquinoline
This protocol describes the synthesis of a pyrazolo[3,4-b]quinoline derivative through the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Triethylamine
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Water bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
To a solution of this compound (0.002 mol) in absolute ethanol (10 mL), add 80% hydrazine hydrate (5 mL) and a few drops of triethylamine.
-
Reflux the reaction mixture on a water bath for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, distill off the excess hydrazine hydrate and ethanol under reduced pressure using a rotary evaporator.
-
Pour the concentrated reaction mixture into cold water.
-
Collect the resulting solid precipitate by filtration using a Buchner funnel.
-
Wash the solid with distilled water and dry it thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: ~80-90%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
This protocol outlines the synthesis of a thieno[2,3-b]quinoline derivative from this compound and ethyl thioglycolate.
Materials:
-
This compound
-
Ethyl thioglycolate
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in DMF (20 mL).
-
Add anhydrous potassium carbonate (0.02 mol) to the solution.
-
To this stirred suspension, add ethyl thioglycolate (0.011 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Expected Yield: ~60-75%
Characterization: The final product should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of pyrazolo[3,4-b]quinolines and thieno[2,3-b]quinolines from the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of Synthetic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of purity for synthetic compounds is a critical aspect of research and development in the pharmaceutical and chemical industries. Ensuring the identity and purity of a compound is paramount for the validity of biological and chemical studies, as well as for meeting regulatory requirements for drug substances.[1][2] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] This document provides detailed application notes and protocols for the most common and scientifically established analytical methods used for purity assessment. The International Council for Harmonisation (ICH) guidelines, such as Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] Generally, a purity of at least 95% is required for tested compounds.[4]
Key Analytical Methods for Purity Assessment
A variety of analytical techniques are employed to assess the purity of synthetic compounds. The choice of method depends on the physicochemical properties of the compound (e.g., volatility, polarity, thermal stability) and the nature of the potential impurities.[5] Commonly used methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[4][6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, particularly for non-volatile and thermally labile compounds.[8][9] It separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[7] Reversed-phase HPLC (RP-HPLC) is the most widely used mode for purity analysis of a broad range of compounds.[10]
Application Note:
HPLC with UV detection is a robust and widely used method for quantifying the purity of synthetic compounds.[11] The percentage purity is typically calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[12] It is essential to develop a stability-indicating method that can separate the main compound from all potential impurities and degradation products.[11] Method validation according to ICH guidelines should be performed to ensure the method is accurate, precise, linear, and specific.[2]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the synthetic compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of about 1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: The wavelength should be chosen to maximize the absorbance of the main compound and any potential impurities. A PDA detector allows for the monitoring of multiple wavelengths. For peptides, detection is often at 214 nm.[12]
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[13] This technique is invaluable for both quantifying purity and identifying unknown impurities by providing molecular weight information.[14][15]
Application Note:
LC-MS is particularly useful for assessing the peak purity of the main component in a chromatogram.[11] By analyzing the mass spectrum across a single chromatographic peak, one can determine if it corresponds to a single component or co-eluting species.[16] It is a powerful tool for identifying impurities, especially when reference standards are not available.[13]
Experimental Protocol: LC-MS for Purity and Impurity Identification
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the mass spectrometer.
-
-
Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
LC Conditions: Similar to the HPLC protocol, but using volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile buffers.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
Scan Range: A range that covers the expected molecular weight of the compound and potential impurities (e.g., m/z 100-1000).
-
Capillary Voltage, Cone Voltage, Gas Flow Rates: These parameters should be optimized for the specific compound to achieve maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a Total Ion Chromatogram (TIC).
-
Extract ion chromatograms (EICs) for the expected m/z of the main compound and any potential impurities.
-
Examine the mass spectrum of the main peak to confirm its identity ([M+H]+, [M+Na]+, etc.).[13]
-
Examine the mass spectra of impurity peaks to determine their molecular weights, which can help in their structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the purity assessment of volatile and thermally stable compounds.[5][17] It separates compounds based on their boiling points and polarities, followed by detection and identification by mass spectrometry.[18]
Application Note:
GC-MS is highly effective for identifying and quantifying volatile organic impurities, residual solvents, and by-products in synthetic compounds.[19] Its high sensitivity allows for the detection of trace-level impurities.[18] For non-volatile compounds, derivatization may be required to increase their volatility.[8]
Experimental Protocol: GC-MS for Purity Assessment
-
Sample Preparation:
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a stationary phase appropriate for the polarity of the analyte (e.g., DB-5ms, HP-1ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]
-
Injector Temperature: Typically 250-280 °C.[17]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).
-
Mass Spectrometer Parameters:
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to determine the retention times of the main peak and any impurities.
-
Identify the main compound and impurities by comparing their mass spectra to a library (e.g., NIST, Wiley).
-
Quantify the purity based on the relative peak areas in the TIC, assuming similar ionization efficiencies for the compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used for purity assessment without the need for a reference standard of the analyte.[20][21] It provides information on the structure and quantity of the main compound and any proton-containing impurities.[22]
Application Note:
Absolute quantitative 1H NMR (qHNMR) is a powerful and non-destructive method for determining the purity of a compound with high accuracy and precision.[20][23] It is considered an orthogonal technique to chromatography.[21] The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: Quantitative 1H NMR (qNMR) for Purity Assessment
-
Sample and Standard Preparation:
-
Accurately weigh a specific amount of the synthetic compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I_analyte and I_std are the integrals of the analyte and standard signals.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_std are the molecular weights of the analyte and standard.
-
m_analyte and m_std are the masses of the analyte and standard.
-
P_std is the purity of the internal standard.
-
-
Elemental Analysis (Combustion Analysis)
Elemental analysis is a classic method that determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., S) in a compound.[7] The experimentally determined percentages are compared to the theoretical values calculated from the compound's molecular formula.[24]
Application Note:
Elemental analysis is a valuable tool for confirming the empirical formula of a new synthetic compound and assessing its purity with respect to inorganic and non-volatile impurities.[25] For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[25][26] However, it is not effective at detecting impurities with similar elemental compositions to the main compound.[20]
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is required.
-
The sample must be free of residual solvents and water, which can be achieved by drying under high vacuum.
-
-
Instrumentation:
-
An elemental analyzer, which combusts the sample at a high temperature (around 1000 °C) in a stream of oxygen.
-
-
Analysis:
-
The combustion products (CO2, H2O, N2, etc.) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element in the original sample.
-
-
Data Interpretation:
-
Compare the experimental percentages of C, H, N, etc., to the theoretical values calculated for the proposed molecular formula.
-
A good agreement (within ±0.4%) is strong evidence for the compound's identity and high purity.[26]
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the described analytical methods for purity assessment.
| Parameter | HPLC-UV | LC-MS | GC-MS | qNMR | Elemental Analysis |
| Principle | Separation based on polarity, UV absorbance detection.[8] | Separation by LC, mass-to-charge ratio detection.[13] | Separation based on volatility, mass-to-charge ratio detection.[8] | Signal intensity proportional to the number of atomic nuclei.[7][8] | Combustion and quantification of resulting gases.[7] |
| Best Suited For | Non-volatile or thermally unstable compounds.[5] | Impurity identification and quantification.[14] | Volatile and thermally stable compounds.[5] | Absolute purity determination without a specific reference standard.[8] | Confirmation of elemental composition.[25] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range.[8] | pg/mL to ng/mL range.[8] | pg/mL to ng/mL range. | µg/mL to mg/mL range.[8] | mg level sample required. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 10% | High precision, often < 2%.[8] | High precision, deviation typically < 0.4%.[26] |
| Accuracy (%Bias) | Typically within ±15%.[8] | Typically within ±15%.[8] | Can be higher than HPLC. | High accuracy as it is a primary ratio method.[8] | High accuracy, deviation typically < 0.4%.[26] |
| Impurity Identification | Limited to comparison with known standards.[17] | Excellent, based on molecular weight.[17] | Excellent, based on mass spectral libraries.[17] | Possible for structurally related impurities.[17] | Not suitable for impurity identification. |
Visualizations
General Workflow for Purity Assessment of a Synthetic Compound
Caption: General workflow for the purification and purity assessment of a synthetic compound.
Logical Relationship of Analytical Methods Based on Compound Properties
Caption: Decision tree for selecting a primary chromatographic method based on compound properties.
References
- 1. jpionline.org [jpionline.org]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. smithers.com [smithers.com]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 24. study.com [study.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-8-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 5,6,7,8-tetrahydroquinolin-8-amine is a valuable building block in medicinal chemistry and asymmetric catalysis. Its rigid, chiral scaffold is a key feature in various biologically active compounds and serves as a precursor for potent chiral ligands like CAMPY and Me-CAMPY, which are utilized in asymmetric transfer hydrogenation reactions.[1][2][3] The enantiopurity of this amine is critical for its application in stereoselective synthesis and for the pharmacological profile of its derivatives.
This document provides detailed protocols for the large-scale synthesis of enantiomerically enriched 5,6,7,8-tetrahydroquinolin-8-amine, focusing on a robust and scalable chemoenzymatic approach. The primary strategy involves the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, followed by chemical transformations to yield the desired chiral amine.
Synthetic Strategy Overview
The most common and scalable route to chiral 5,6,7,8-tetrahydroquinolin-8-amine involves a multi-step process, which is initiated with the enzymatic kinetic resolution of the corresponding racemic alcohol. This chemoenzymatic method provides a reliable means to separate the enantiomers with high optical purity.[3] The resolved alcohol is then converted to the target amine via a two-step sequence involving mesylation and azide displacement, followed by reduction.
The overall synthetic workflow is depicted below:
References
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The synthesis is presented as a two-step process: (1) a microwave-assisted Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline intermediates, followed by (2) a rapid microwave-assisted hydrolysis to yield the final 2-oxo-3-formyl-1,2-dihydroquinoline products. Detailed experimental protocols, quantitative data, and a process workflow are provided to enable researchers to effectively implement this green chemistry approach in their laboratories.
Introduction
The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a formyl group at the C3 position provides a versatile chemical handle for further molecular elaboration, making 2-oxo-3-formyl-1,2-dihydroquinolines valuable building blocks in drug discovery and development. Traditional synthetic routes often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations. The protocols detailed herein leverage microwave energy to significantly expedite the synthesis of this important class of heterocyclic compounds.
Overall Synthesis Workflow
The synthesis proceeds through a two-step reaction sequence starting from readily available acetanilides. The first step is a Vilsmeier-Haack cyclization to generate a 2-chloro-3-formylquinoline intermediate. The second step involves the hydrolysis of the 2-chloro substituent to a 2-oxo group.
Figure 1: Overall workflow for the microwave-assisted synthesis.
Experimental Protocols
Step 1: Microwave-Assisted Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
This procedure details the formation of the quinoline ring system from substituted acetanilides. Microwave irradiation dramatically reduces the reaction time compared to conventional heating, which can take several hours (4-16 hours)[1][2][3].
Materials:
-
Substituted acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Equipment:
-
Microwave reactor equipped with a magnetic stirrer and temperature/pressure sensors
-
Appropriate microwave reaction vessel (e.g., 10 mL or 20 mL)
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Protocol:
-
Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, place the substituted acetanilide (1.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 mmol).
-
Cool the vessel in an ice bath and slowly add phosphorus oxychloride (POCl₃, 12.0 mmol) dropwise with continuous stirring. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Seal the reaction vessel securely.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture for a period of 2-10 minutes at a constant power of 300-400 W or a set temperature of 90-100°C. Reaction progress can be monitored by TLC.
-
Work-up: After irradiation, allow the vessel to cool to room temperature. Carefully uncap the vessel in a fume hood.
-
Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring.
-
A solid precipitate of 2-chloro-3-formylquinoline will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethyl acetate to afford the pure 2-chloro-3-formylquinoline intermediate.
Table 1: Representative Data for Microwave-Assisted Vilsmeier-Haack Reaction
| Entry | Acetanilide Substituent | Time (min) | Power (W) | Yield (%) |
| 1 | H | 5-8 | 300 | ~80-85 |
| 2 | 8-Methyl | 4-6 | 300 | ~85-90 |
| 3 | 6-Chloro | 6-10 | 400 | ~75-80 |
| 4 | 7-Methoxy | 4-6 | 300 | ~88-92 |
Note: Reaction times and yields are indicative and may vary based on the specific substrate and microwave apparatus used. Optimization is recommended.
Step 2: Microwave-Assisted Hydrolysis to 2-Oxo-3-formyl-1,2-dihydroquinolines
This step efficiently converts the 2-chloro intermediate into the final 2-oxo product. The molar ratio of acetic acid to sodium acetate is a critical parameter for selectively obtaining the desired product in high yield[4].
Materials:
-
Substituted 2-chloro-3-formylquinoline
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
Equipment:
-
Microwave reactor
-
Appropriate microwave reaction vessel
-
Beaker
-
Buchner funnel and filter paper
Protocol:
-
Reagent Preparation: In a microwave reaction vessel, add the 2-chloro-3-formylquinoline (1.0 mmol), glacial acetic acid (10 mmol), and anhydrous sodium acetate (2.5 mmol).
-
Seal the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at 320 W for 1.5 to 2.5 minutes[4][5]. The reaction is typically complete within this timeframe.
-
Work-up: After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
A solid precipitate of the 2-oxo-3-formyl-1,2-dihydroquinoline will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry to obtain the final product. Further purification by recrystallization is generally not necessary due to the high purity of the precipitated product.
Table 2: Quantitative Data for Microwave-Assisted Hydrolysis of 2-Chloro-3-formylquinolines
| Entry | Intermediate Substituent | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | H | 2.0 | 320 | 94 | [4] |
| 2 | 6-Methyl | 1.5 | 320 | 92 | [4] |
| 3 | 8-Methyl | 1.5 | 320 | 95 | [4] |
| 4 | 6-Chloro | 2.5 | 320 | 90 | [4] |
| 5 | 6-Bromo | 2.5 | 320 | 91 | [4] |
| 6 | 6,8-Dichloro | 2.5 | 320 | 89 | [4] |
Logical Pathway for Synthesis Optimization
The efficiency of the hydrolysis step is highly dependent on the reaction conditions. The following diagram illustrates the logical pathway for optimizing the reaction to favor the desired 2-oxo product over potential side products like pyrano[2,3-b]quinolin-2-ones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Tetrahydroquinoline Derivative Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis of tetrahydroquinoline derivatives, providing potential causes and actionable solutions.
General Issues
???+ question "Q1: My overall yield is consistently low. What are the general factors I should investigate first?"
Method-Specific Issues
???+ question "Q2: I am experiencing low yields in my Povarov reaction. What are the likely causes and how can I fix them?"
???+ question "Q3: My Friedländer annulation is not proceeding to completion or is giving a low yield. What should I check?"
???+ question "Q4: I am having trouble with the catalytic hydrogenation of a quinoline to a tetrahydroquinoline. What are some common pitfalls?"
???+ question "Q5: I am observing poor diastereoselectivity in my tetrahydroquinoline synthesis. How can I improve it?"
???+ question "Q6: I am facing difficulties in purifying my tetrahydroquinoline derivative. What are some common purification issues and solutions?"
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your synthesis.
Table 1: Effect of Lewis Acid Catalyst on the Povarov Reaction [1]
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OTf)₂ | Toluene | 45 | 12 | 85 |
| 2 | AlCl₃ | Toluene | 45 | 12 | 78 |
| 3 | Sc(OTf)₃ | Toluene | 45 | 12 | 92 |
| 4 | InCl₃ | Toluene | 45 | 12 | 88 |
| 5 | BF₃·OEt₂ | Toluene | 45 | 12 | 75 |
Table 2: Optimization of Friedländer Annulation Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-TsOH | None (neat) | 100 | 0.5 | 95 | [2] |
| 2 | Iodine | Ethanol | Reflux | 2 | 92 | [2] |
| 3 | Zr(OTf)₄ | Ethanol/Water | 60 | 1 | >88 | [3] |
| 4 | SiO₂ nanoparticles | None (microwave) | 100 | 0.25 | 93 | [3] |
Table 3: Catalyst Performance in the Hydrogenation of Quinoline
| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 mol% Co(OAc)₂·4H₂O, 50 mol% Zn | 30 | 70 | 15 | 97 | [4] |
| 2 | Pd/C (10 mol%) | 50 | 100 | 24 | 95 | [5] |
| 3 | RuNi nanoparticles | 30 | 85 | 12 | >90 | [6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Povarov Reaction [1]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aniline (1.0 mmol), aldehyde (1.0 mmol), and dry solvent (e.g., toluene, 5 mL).
-
Imine Formation (for multi-component): Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cycloaddition: Add the alkene (1.2 mmol) followed by the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 45 °C) and stir for the required time (monitor by TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (often deactivated with 1% triethylamine in the eluent) to afford the desired tetrahydroquinoline derivative.
Protocol 2: General Procedure for Friedländer Annulation [2]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture, with or without a solvent, to the desired temperature (e.g., 100 °C) and stir for the appropriate time (monitor by TLC). For microwave-assisted reactions, place the sealed reaction vessel in the microwave reactor and irradiate at the specified temperature and time.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield the pure quinoline product.
Protocol 3: General Procedure for Catalytic Hydrogenation of Quinolines [4]
-
Reaction Setup: To a high-pressure autoclave, add the quinoline derivative (1.0 mmol), the catalyst (e.g., 5 mol% Co(OAc)₂·4H₂O and 50 mol% Zn powder), and the solvent (e.g., 3 mL of water).
-
Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 bar). Heat the mixture to the specified temperature (e.g., 70 °C) with vigorous stirring for the required duration (e.g., 15 hours).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired tetrahydroquinoline.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of tetrahydroquinoline derivatives.
start [label="Start: Povarov Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Aniline + Aldehyde\n+ Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_addition [label="Add Lewis or Brønsted\nAcid Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_conditions [label="Set Temperature and\nReaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor Progress\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Tetrahydroquinoline\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reactants; reactants -> catalyst_addition; catalyst_addition -> reaction_conditions; reaction_conditions -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> product; }
Experimental workflow for the Povarov reaction.yield [label="Reaction Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
catalyst [label="Catalyst\n(Type, Loading, Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent\n(Polarity, Dryness)", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagent Purity\n& Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere [label="Reaction Atmosphere\n(Inert vs. Air)", fillcolor="#FBBC05", fontcolor="#202124"];
yield -> catalyst [color="#EA4335"]; yield -> solvent [color="#34A853"]; yield -> temperature [color="#FBBC05"]; yield -> reagents [color="#4285F4"]; yield -> atmosphere [color="#5F6368"]; }
Key factors influencing the yield of tetrahydroquinoline synthesis.References
- 1. sci-rad.com [sci-rad.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure (R)-5,6,7,8-Tetrahydroquinolin-8-amine on a larger scale?
A1: The most common and effective strategies for the large-scale synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine revolve around the resolution of a racemic mixture. Key methods include:
-
Enzymatic Kinetic Resolution: This technique often employs an enzyme, such as Candida antarctica Lipase B (CaLB), to selectively acylate the (R)-enantiomer from a racemic mixture of 5,6,7,8-Tetrahydroquinolin-8-amine.[1] The resulting (R)-acetamide can then be isolated and hydrolyzed to yield the desired (R)-amine.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, DKR is utilized. This process combines the enzymatic resolution with an in-situ racemization of the undesired (S)-enantiomer, allowing for a theoretical yield of up to 100%.[1][2]
-
Resolution of Precursors: An alternative approach is the enzymatic resolution of a precursor, such as (±)-5,6,7,8-Tetrahydroquinolin-8-ol. The resolved (R)-alcohol can then be converted to the target (R)-amine in subsequent steps.[3][4]
-
Asymmetric Hydrogenation: While a powerful tool for creating chiral centers, direct asymmetric hydrogenation of the corresponding quinoline to selectively produce the (R)-enantiomer of the 8-amino derivative can be challenging. This method often requires significant catalyst screening and optimization.
Q2: What is a common side product observed during the enzymatic resolution of racemic 8-amino-5,6,7,8-tetrahydroquinoline?
A2: A notable side product, especially during extended reaction times in dynamic kinetic resolution processes, is 5,6,7,8-tetrahydroquinolin-8-one.[1] This ketone is formed via an oxidation/hydrolysis pathway and is crucial for the in-situ racemization of the unwanted (S)-amine.[1] However, its formation represents a loss of starting material and can complicate purification.
Q3: How can I improve the yield beyond the 50% limit of classical kinetic resolution?
A3: Exceeding the 50% yield barrier requires implementing a dynamic kinetic resolution (DKR) process.[1][2] This involves finding conditions or a catalyst that can racemize the unreacted (S)-enantiomer in the reaction mixture. One documented approach for 8-amino-5,6,7,8-tetrahydroquinoline involves extended reaction times with CaLB, which facilitates a spontaneous racemization pathway, leading to isolated yields of the (R)-acetamide of over 60%.[1]
Q4: Are there alternatives to column chromatography for purification at scale?
A4: While column chromatography is a versatile purification technique, it can be cumbersome and costly at an industrial scale. For the purification of (R)-5,6,7,8-Tetrahydroquinolin-8-amine or its derivatives, consider the following alternatives:
-
Crystallization: If the desired product or a salt form is crystalline, crystallization can be a highly effective and scalable purification method. This has been successfully applied in the synthesis of related chiral amines.[5]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[6] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[6] The resolved salt is then treated with a base to liberate the enantiomerically pure amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Enantiomeric Excess (ee) | 1. Ineffective enzymatic resolution. 2. Racemization of the desired product. 3. Incorrect analytical method. | 1. Verify enzyme activity and loading. Ensure optimal pH and temperature. 2. Check for harsh reaction or workup conditions (e.g., high temperature, strong acid/base) that could cause racemization. 3. Validate the chiral HPLC or GC method with racemic and, if available, pure enantiomeric standards. |
| Low Yield (<50% for DKR) | 1. Inefficient racemization of the (S)-enantiomer. 2. Product degradation. 3. Formation of side products. | 1. If using a racemization catalyst, ensure its activity. For spontaneous DKR, longer reaction times may be needed.[1] 2. Analyze crude reaction mixture for degradation products. Consider milder reaction conditions. 3. Identify the main side products (e.g., 5,6,7,8-tetrahydroquinolin-8-one) by LC-MS or GC-MS to understand loss pathways.[1] |
| Difficult Purification | 1. Product is an oil or difficult to crystallize. 2. Presence of closely related impurities. | 1. Attempt to form a salt (e.g., hydrochloride, tartrate) which may be more crystalline. 2. Re-evaluate the reaction conditions to minimize impurity formation. Consider an alternative purification technique like preparative SFC or forming a solid derivative. |
| Reaction Stalls or is Sluggish | 1. Catalyst deactivation (enzyme or metal). 2. Poor substrate solubility. 3. Insufficient reagent. | 1. For enzymes, check for inhibitors in the starting material. For metal catalysts, ensure an inert atmosphere if required. 2. Use a co-solvent or screen different solvents to improve solubility. 3. Verify the stoichiometry of all reagents. |
Data Summary
Table 1: Comparison of Enzymatic Resolution Methods for 8-Amino-5,6,7,8-tetrahydroquinoline (rac-1)
| Method | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | Candida antarctica Lipase B (CaLB) | (S)-amine (S)-1 | 48% | >98% | [1] |
| (R)-acetamide (R)-2 | 48% | >98% | [1] | ||
| Dynamic Kinetic Resolution (DKR) | Candida antarctica Lipase B (CaLB) | (R)-acetamide (R)-2 | >60% | ~95% | [1] |
Experimental Protocols
Protocol 1: Dynamic Kinetic Resolution of (±)-8-Amino-5,6,7,8-tetrahydroquinoline
This protocol is adapted from literature procedures for the synthesis of the (R)-acetamide, a precursor to the (R)-amine.[1]
-
Reaction Setup: To a solution of racemic 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate), add Candida antarctica Lipase B (CaLB).
-
Acylation: The ethyl acetate serves as both the solvent and the acylating agent.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) for an extended period (>36 hours). The progress of the reaction and the enantiomeric excess of the remaining amine and formed acetamide should be monitored by chiral HPLC or GC.
-
Workup: After the reaction reaches the desired conversion (typically when the ee of the unreacted amine drops, indicating racemization is occurring), filter to remove the enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture containing the (R)-acetamide and residual amine can be purified by column chromatography or crystallization to isolate the pure (R)-acetamide.
-
Hydrolysis: The purified (R)-acetamide can be hydrolyzed to (R)-5,6,7,8-Tetrahydroquinolin-8-amine using standard acidic or basic hydrolysis conditions known not to cause epimerization.
Visualizations
Caption: Workflow for the Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline.
Caption: Troubleshooting decision tree for addressing low enantiomeric excess.
References
Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: The compound is decomposing on the silica gel column.
-
Question: I am attempting to purify my this compound using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives.[1] This is often due to the acidic nature of the silica gel interacting with the basic nitrogen of the quinoline ring. Here are several strategies to mitigate this issue:
-
Deactivate the silica gel: Before packing the column, you can treat the silica gel with a basic solution, such as a mixture of your eluent containing 1-2% triethylamine, and then evaporate the solvent.
-
Use a basic modifier in the mobile phase: Add a small amount of a basic modifier, like 0.1-1% triethylamine or pyridine, to your eluent system.[2] This will neutralize the acidic sites on the silica gel and reduce product decomposition.
-
Switch to a different stationary phase: Consider using a more neutral or basic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica column.[2]
-
Issue 2: Low yield after column chromatography.
-
Question: I am experiencing a significant loss of my compound during column chromatography, resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yield after column chromatography can be attributed to several factors:
-
Irreversible adsorption: The basic nature of the tetrahydroquinoline ring can lead to strong, sometimes irreversible, binding to the acidic silica gel.[2]
-
Solution: As mentioned previously, adding a basic modifier like triethylamine to the eluent or using an alternative stationary phase like alumina can prevent this.[2]
-
-
Compound is too polar to elute: If your chosen mobile phase is not polar enough, your compound may not elute from the column.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still doesn't elute, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[2]
-
-
Product degradation: As discussed in the first issue, the compound may be degrading on the column.
-
Solution: In addition to deactivating the silica or using a different stationary phase, you can try performing the chromatography at a lower temperature (e.g., in a cold room) and using degassed solvents to minimize potential oxidation.[2]
-
-
Issue 3: Product is streaking during Thin Layer Chromatography (TLC) analysis.
-
Question: When I run a TLC of my crude product, the spot corresponding to my desired compound is streaking. What does this indicate and how can I fix it?
-
Answer: Streaking on a TLC plate is a strong indicator of strong interactions between your compound and the stationary phase, which is also a sign that you will encounter problems with column chromatography on silica gel.[2] This is common for basic compounds like quinoline derivatives.
-
Solution: To get well-defined spots on your TLC, add a small amount of a basic modifier (e.g., 1% triethylamine) to your developing solvent. This will give you a better indication of the true Rf value of your compound and help you to develop a suitable solvent system for column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for this compound?
A1: Based on the properties of similar compounds, the following techniques are recommended as starting points:
-
Column Chromatography: This is a versatile technique for purifying organic compounds. For this compound, it is advisable to use a modified approach to account for its basicity.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For related compounds, ethanol has been used for recrystallization.[3]
-
Vacuum Distillation: For tetrahydroquinoline derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4][5]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation between your desired compound and any impurities.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will give your product an Rf value of around 0.3-0.5. As mentioned in the troubleshooting guide, be sure to add a small amount of triethylamine to your TLC solvent to prevent streaking.
-
Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A list of common solvents in order of increasing polarity is: hexane < toluene < dichloromethane < ethyl acetate < acetone < methanol.
Q3: My compound is sensitive to air and light. What precautions should I take during purification?
A3: Some quinoline derivatives can be unstable.[2][6] If you suspect your compound is sensitive to air or light, take the following precautions:
-
Work under an inert atmosphere: Perform all purification steps under a nitrogen or argon atmosphere.[2]
-
Use degassed solvents: Remove dissolved oxygen from your solvents by bubbling an inert gas through them before use.[2]
-
Protect from light: Wrap your flasks and columns in aluminum foil to prevent photodegradation.[2]
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (with modifications), Neutral Alumina, or Basic Alumina | To mitigate decomposition and irreversible adsorption of the basic compound.[1][2] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine or Pyridine | To neutralize acidic sites on the stationary phase.[2] |
| Initial Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a less polar mixture and gradually increase polarity based on TLC. |
| Monitoring | Thin Layer Chromatography (TLC) | To identify fractions containing the pure product. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Properties to Consider |
| Ethanol | Has been used for recrystallizing similar quinoline derivatives.[3] |
| Isopropanol | A common solvent for recrystallization. |
| Acetonitrile | Another potential solvent for nitrogen-containing heterocycles. |
| Toluene | A non-polar option that may be suitable. |
| Hexane/Ethyl Acetate Mixture | A solvent pair can be used to achieve the desired solubility profile. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen starting eluent (e.g., hexane with 1% triethylamine).
-
Column Packing: Carefully pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent as needed to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
common side reactions in quinoline synthesis and how to avoid them
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during various quinoline synthesis methods.
General Troubleshooting and FAQs
Q1: What are some general strategies to minimize side product formation across different quinoline synthesis methods?
A3: Several general strategies can be broadly applied to improve the outcome of quinoline syntheses. Careful control of reaction temperature is critical, as higher temperatures often accelerate undesired side reactions like polymerization and tar formation. The choice of catalyst is also vital; switching to a milder or more selective catalyst can prevent harsh conditions that lead to byproducts. Ensuring the purity of starting materials is a crucial step to prevent impurities from participating in or catalyzing side reactions. Finally, the method and timing of reagent addition can significantly impact the reaction's course; for instance, slow or portion-wise addition of a reactive intermediate can maintain its low concentration, thereby suppressing self-condensation or polymerization.
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is key to improving both yield and purity. This includes systematic adjustments of temperature, reaction time, and the stoichiometry of reactants. The selection of an appropriate solvent and catalyst system is also critical. For purification, techniques such as steam distillation are highly effective for separating volatile quinolines from non-volatile tars, particularly in Skraup and Doebner-von Miller syntheses. Recrystallization and column chromatography are essential for removing more closely related impurities and isolating the desired product in high purity.
Skraup Synthesis: Troubleshooting Guide
The Skraup synthesis is a classic and effective method for preparing quinolines but is notoriously exothermic and prone to side reactions.
FAQs
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The highly exothermic nature of the Skraup synthesis is a common and serious challenge. To control the reaction rate and prevent a dangerous runaway reaction, the following measures are recommended:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and effective method to make the reaction less violent.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent exotherm.[1] Boric acid can also be used as a moderating agent.[3]
-
Controlled Reagent Addition: The order of addition is critical. Sulfuric acid should be added slowly and with efficient cooling after the other reactants have been mixed.[1]
-
Efficient Stirring and Heating: Good agitation helps to dissipate heat and prevent localized hotspots.[1] The mixture should be heated gently to initiate the reaction. Once boiling begins, the external heat source should be removed, as the reaction's own exotherm should be sufficient to maintain reflux for a period.[1][4]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a frequent side reaction due to the harsh acidic and high-temperature conditions, which cause the polymerization of acrolein (formed from the dehydration of glycerol) and other reaction intermediates.[1]
-
Moderation: Using a moderator like ferrous sulfate helps control the reaction's vigor, which in turn reduces charring and tar formation.[1]
-
Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]
-
Purification: The most effective method to separate the desired quinoline from the tarry residue is steam distillation.[1] The crude, alkaline reaction mixture is subjected to steam, which carries over the volatile quinoline, leaving the non-volatile tar behind.
Quantitative Data: Skraup Synthesis Yields
The yield of the Skraup synthesis can be influenced by the choice of substrate and oxidizing agent.
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91% | Organic Syntheses, 1941 |
| 6-Nitrocoumarin | Arsenic Pentoxide | 3H-pyrano[3,2-f]quinoline-3-one | 14% | ResearchGate |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | ~100% | ResearchGate |
Table 1: Reported yields for the Skraup synthesis with various substrates and oxidizing agents.[3]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and incorporates ferrous sulfate as a moderator.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, and nitrobenzene.
-
Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.
-
Acid Addition: Slowly and with vigorous stirring and external cooling, add concentrated sulfuric acid to the mixture.
-
Initiation: Gently heat the mixture with a heating mantle or oil bath.
-
Exothermic Phase: Once the reaction begins to boil vigorously, immediately remove the external heat source. The heat of the reaction should sustain reflux for 30-60 minutes. If the reaction becomes too violent, cool the flask with a wet towel.
-
Completion: After the initial exotherm has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]
-
Workup: Allow the mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Set up for steam distillation. Distill the quinoline from the tarry residue. The quinoline will co-distill with water. Separate the quinoline layer from the aqueous distillate, dry it over an anhydrous drying agent (e.g., potassium carbonate), and purify by distillation.[3]
Visualization: Skraup Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.
Doebner-von Miller Synthesis: Troubleshooting Guide
This variation of the Skraup synthesis uses α,β-unsaturated carbonyl compounds and is also susceptible to side reactions, primarily polymerization.
FAQs
Q1: My Doebner-von Miller reaction is giving a low yield and a large amount of polymeric material. How can I prevent this?
A1: Polymerization of the α,β-unsaturated aldehyde or ketone is the most significant side reaction, especially under strong acid catalysis.[5] To mitigate this:
-
Biphasic Reaction Medium: A highly effective strategy is to use a biphasic solvent system (e.g., HCl/toluene). This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization primarily occurs. This can drastically reduce polymerization and increase the yield.[5][6]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl, disfavoring self-polymerization.[6]
-
Temperature Control: Overheating promotes polymerization. It is important to maintain an optimal temperature that favors the desired condensation and cyclization over competing side reactions.[6]
Q2: How can I influence the regioselectivity of the Doebner-von Miller reaction?
A2: The standard Doebner-von Miller reaction typically yields 2-substituted or 2,4-disubstituted quinolines. Achieving alternative substitution patterns often requires modifying the reactants. For instance, to favor the formation of a 4-substituted quinoline, one can use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This modification promotes a 1,2-addition mechanism, leading to a reversal of the typical regioselectivity.[6]
Experimental Protocol: High-Yield Doebner-von Miller Synthesis in a Biphasic System
This protocol incorporates a biphasic medium to minimize polymerization.
Materials:
-
Aniline (or substituted aniline)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Lewis acid catalyst (optional, e.g., Zinc Chloride)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the aniline in a mixture of concentrated hydrochloric acid and toluene.
-
Reactant Addition: Heat the aniline solution to reflux. From the dropping funnel, add the α,β-unsaturated carbonyl compound dropwise over several hours. The slow addition is crucial to prevent a buildup of the carbonyl compound in the reaction mixture.
-
Reaction: Continue to heat the reaction mixture under reflux for the required time (typically several hours), monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully make the mixture strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or fresh toluene).
-
Purification: Combine all organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.
Visualization: Competing Pathways in Doebner-von Miller Synthesis
Caption: Competing pathways leading to product and byproduct formation in the Doebner-von Miller reaction.
Combes Synthesis: Troubleshooting Guide
The primary challenge in the Combes synthesis is controlling regioselectivity when using unsymmetrical β-diketones.
FAQs
Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: Regioselectivity in the Combes synthesis is governed by a complex interplay of steric and electronic factors of both the aniline and the β-diketone.[7] The acid-catalyzed cyclization is the rate-determining step, and its pathway can be influenced as follows:
-
Steric Effects: Bulky substituents on one side of the β-diketone will generally favor cyclization at the less sterically hindered carbonyl group.[7] Similarly, bulky groups on the aniline can influence the preferred conformation of the enamine intermediate, directing the cyclization.
-
Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions. Electron-donating groups on the aniline can activate one ortho position over another, directing the ring closure. Conversely, electron-withdrawing groups can deactivate the ring.
-
Catalyst Choice: The acid catalyst can also play a role. While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) have been shown to alter the ratio of regioisomers formed.[7]
Quantitative Data: Factors Influencing Regioselectivity in Combes Synthesis
A study by Sloop on trifluoromethyl-β-diketones provides insight into directing regioselectivity.
| Aniline Substituent | β-Diketone R Group (Bulk) | Major Regioisomer | Rationale |
| Methoxy (EDG) | Increased Bulk | 2-CF₃-quinoline | Methoxy group directs cyclization, enhanced by steric hindrance from bulky R. |
| Chloro / Fluoro (EWG) | Varied | 4-CF₃-quinoline | Electronic deactivation by halogens favors cyclization at the alternative site. |
Table 2: Influence of substituents on the regiochemical outcome in a modified Combes synthesis.[7]
Experimental Protocol: Regioselective Combes Synthesis
This protocol provides a general framework; specific conditions must be optimized based on the substrates.
Materials:
-
Substituted Aniline
-
Unsymmetrical β-Diketone
-
Acid Catalyst (e.g., Concentrated H₂SO₄ or Polyphosphoric Acid)
Procedure:
-
Condensation: In a round-bottom flask, mix the aniline and the β-diketone. The mixture can be stirred at room temperature or gently heated to form the enamine intermediate. An exothermic reaction may occur.
-
Cyclization: Cool the mixture in an ice bath. Slowly and with careful stirring, add the acid catalyst (e.g., concentrated sulfuric acid).
-
Reaction: Gently heat the reaction mixture for a specified period to effect the cyclization and dehydration. Monitor the reaction by TLC.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide). The quinoline product may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
Purification: The crude product should be purified by recrystallization or column chromatography to separate any regioisomers formed.
Friedländer Synthesis: Troubleshooting Guide
The Friedländer synthesis is a versatile method, but it is often plagued by the self-condensation of the ketone reactant.
FAQs
Q1: My Friedländer synthesis is producing a low yield of the desired quinoline and a significant amount of byproduct from aldol condensation. How can I prevent this?
A1: The self-condensation of the ketone (an aldol condensation) is a major competing side reaction, particularly under basic conditions.[8] Several strategies can be employed to suppress this pathway:
-
Catalyst Choice: Switching from a base catalyst (e.g., KOH, NaOH) to an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) can often suppress the base-catalyzed aldol side reaction.[9]
-
Use of an Imine Analog: To completely avoid conditions that promote aldol condensation, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[8]
-
Milder Conditions: The use of modern catalysts, such as those based on gold, can allow the reaction to proceed under milder conditions and lower temperatures, which minimizes the rate of the aldol self-condensation.[8]
-
Domino Reaction: A one-pot procedure starting from an o-nitroarylcarbonyl compound can be effective. The nitro group is reduced in situ (e.g., with iron powder and HCl) to the amine, which then immediately undergoes the Friedländer condensation. This can provide high yields by keeping the concentration of the reactive amine low at any given time.
Quantitative Data: Catalyst Comparison for Friedländer Synthesis
While specific comparative yields for minimizing aldol side products are highly substrate-dependent, the choice of catalyst is a key parameter.
| Catalyst Type | Typical Conditions | Effect on Aldol Side Reaction |
| Base (KOH, NaOH) | Reflux in alcohol | Promotes aldol self-condensation of the ketone reactant. |
| Acid (p-TsOH, TFA) | Reflux in solvent | Generally suppresses base-catalyzed aldol condensation. |
| Lewis Acid (I₂, Nd(NO₃)₃) | Heat, often solvent-free | Can be highly efficient and may reduce side reactions. |
| Gold Catalyst | Milder temperature | Allows reaction at lower temperatures, minimizing side reactions. |
Table 3: Qualitative comparison of catalyst types for the Friedländer synthesis.[8][9]
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
This protocol uses p-toluenesulfonic acid to minimize base-catalyzed side reactions.
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Ketone with an α-methylene group
-
p-Toluenesulfonic acid (p-TsOH)
-
Solvent (e.g., Toluene or Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the ketone (1.1-1.5 mmol), and a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Reaction: Add the solvent (e.g., toluene) and heat the mixture to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Visualization: Friedländer Synthesis Reaction Mechanisms
Caption: The two primary mechanistic pathways proposed for the Friedländer synthesis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Tetrahydroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides practical solutions and answers to frequently asked questions (FAQs) concerning the poor aqueous solubility of tetrahydroquinoline (THQ) compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my tetrahydroquinoline (THQ) derivatives have poor water solubility?
A1: The limited aqueous solubility of many tetrahydroquinoline derivatives is primarily due to their molecular structure. The core of a THQ is a bicyclic system that is largely hydrophobic. Furthermore, strong intermolecular interactions within the crystal lattice of the solid compound can impede solvation by water molecules. The types and locations of substituents on the THQ ring are also critical; lipophilic groups can markedly reduce water solubility.[1]
Q2: What are the primary strategies to improve the solubility of my THQ compound?
A2: There are several effective methods to enhance the solubility of THQ compounds, which can be grouped into physical and chemical modifications.[2] Key strategies include:
-
pH Adjustment: Since THQs are typically weak bases, lowering the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[1][3][4][5]
-
Co-solvency: Adding a water-miscible organic solvent can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][6][7][8]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent or by forming micelles that encapsulate the hydrophobic drug.[9][10][11]
-
Complexation with Cyclodextrins: The hydrophobic THQ molecule can be encapsulated within the internal cavity of a cyclodextrin, which has a hydrophilic exterior, increasing its apparent water solubility.[6][12][13]
-
Solid Dispersion: Dispersing the THQ compound within a hydrophilic polymer matrix at a molecular level enhances its wettability and dissolution rate.[1][6][14][15]
Troubleshooting Guides
Issue 1: My THQ compound precipitates when I dilute my DMSO stock into an aqueous buffer.
This common problem, known as "precipitation upon dilution," happens when a compound that is stable in a high concentration of an organic solvent like DMSO is quickly moved into an aqueous environment where its solubility is much lower.[16]
| Possible Causes | Recommended Solutions |
| Rapid Solvent Shift | Decrease the final concentration of your compound in the assay. Perform a serial dilution to lessen the solvent shock. |
| Low Intrinsic Solubility | Incorporate a solubility-enhancing excipient into your aqueous buffer. Common choices include cyclodextrins (e.g., HP-β-CD), co-solvents (e.g., ethanol, PEG 400), or non-ionic surfactants (e.g., Tween® 80).[6][10][11] |
| Buffer Incompatibility | Ensure the pH of your buffer is compatible with your compound. Since THQs are weak bases, a slightly acidic pH may improve solubility.[3][4][5] Verify that buffer salts are not causing the compound to "salt out." |
Issue 2: Adjusting the pH of my solution does not sufficiently improve solubility.
| Possible Causes | Recommended Solutions |
| Compound's pKa is Far from Buffer pH | Determine the pKa of your THQ derivative. Adjust the buffer pH to be at least 1-2 units below the pKa to ensure the compound is predominantly in its ionized, more soluble form.[9][17] |
| "Salting Out" Effect | At high concentrations, some buffer salts can reduce the solubility of your compound.[1] Try using the lowest effective buffer concentration or test a buffer with a different counter-ion. |
| Limited Salt Solubility | The salt formed may itself have limited solubility. In this situation, another solubility enhancement method, such as using co-solvents or cyclodextrins, may be needed in addition to or as a replacement for pH adjustment.[1][18] |
Issue 3: My attempt to create a solid dispersion resulted in a product with poor dissolution.
| Possible Causes | Recommended Solutions |
| Poor Miscibility | The THQ compound and the polymer carrier may not be fully miscible, leading to the formation of drug crystals instead of a molecular dispersion.[14] Screen various polymers (e.g., PVP, HPMC, Soluplus®) to find a compatible carrier.[15][19] |
| Recrystallization | The amorphous state is thermodynamically unstable and can recrystallize over time, particularly with exposure to heat and humidity.[1] Store the solid dispersion in a desiccator and perform stability tests to monitor its physical state. |
| Poor Wettability | Even when dispersed in a hydrophilic carrier, the formulation might not wet efficiently. Adding a small amount of a surfactant can enhance wettability.[1][14] |
Quantitative Data Summary
The effectiveness of different solubilization techniques can be compared quantitatively. The following table provides a general comparison of solubility enhancement for poorly soluble drugs using various methods.
| Technique | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 10 to 1,000-fold | Only for ionizable compounds; risk of precipitation in vivo.[18] |
| Co-solvents | 10 to 500-fold | Potential for precipitation upon dilution; toxicity of some solvents.[7][18] |
| Cyclodextrins | 10 to 5,000-fold | Stoichiometry of complexation is crucial; can be limited by the amount of cyclodextrin used.[18][20] |
| Solid Dispersions | 10 to 10,000-fold | Physical stability can be a challenge; requires careful selection of carrier.[14][21] |
| Particle Size Reduction | 2 to 10-fold | Mainly affects dissolution rate, not equilibrium solubility.[10][11] |
Experimental Protocols & Methodologies
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines the preparation of a THQ-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
Tetrahydroquinoline (THQ) derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of the THQ derivative to each HP-β-CD solution.
-
Stir the suspensions vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspensions to settle.
-
Filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
Analyze the concentration of the dissolved THQ derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved THQ derivative against the concentration of HP-β-CD to determine the extent of solubility enhancement and the complexation efficiency.[22]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[19][21]
Materials:
-
Tetrahydroquinoline (THQ) derivative
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the THQ derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[21]
-
The resulting solid dispersion can be crushed, pulverized, and sieved to obtain a fine powder.
-
Characterize the solid dispersion using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to confirm the amorphous nature of the drug.
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug in an appropriate aqueous medium.
Visualizations
Caption: Decision workflow for selecting a THQ solubility enhancement strategy.
Caption: Mechanism of cyclodextrin complexation for enhancing solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. benchchem.com [benchchem.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. eijppr.com [eijppr.com]
- 21. jddtonline.info [jddtonline.info]
- 22. researchgate.net [researchgate.net]
stability issues of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile under various experimental conditions. The information is compiled to assist researchers, scientists, and drug development professionals in anticipating and addressing potential challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is located. This reactivity is particularly pronounced under acidic and basic conditions, potentially leading to the formation of degradation products. The electron-deficient nature of the pyridine ring in the quinoline scaffold activates the C2 position for nucleophilic attack.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the chloro group at the 2-position can undergo hydrolysis, leading to the formation of the corresponding quinolone derivative, 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[1][2] The reaction is often catalyzed by the acid, which protonates the quinoline nitrogen, further activating the ring for nucleophilic attack by water.
Q3: What can I expect to happen to the compound under basic conditions?
A3: In the presence of strong bases, this compound can react with nucleophiles present in the reaction mixture. For instance, if hydroxide ions are present, it can lead to the formation of the 2-hydroxy derivative, similar to the acidic hydrolysis product. If other nucleophiles, such as amines or alkoxides, are present, they can displace the chloride to form the corresponding 2-substituted quinolines.[3][4] Strong bases might also promote other side reactions or decomposition, especially at elevated temperatures.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from strong acids, bases, and reactive nucleophiles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak in LC-MS/NMR analysis after reaction in acidic media. | Hydrolysis of the 2-chloro group to a 2-hydroxy group.[1][2] | - Minimize the exposure time to strong acidic conditions. - Consider using milder acidic catalysts or running the reaction at a lower temperature. - If possible, use non-aqueous acidic conditions. |
| Formation of multiple byproducts in a reaction under basic conditions. | - Reaction with the base (e.g., hydroxide). - Reaction with other nucleophiles in the mixture. - Base-induced decomposition of the starting material or product.[3] | - Use the mildest effective base for your transformation. - Control the stoichiometry of the base and nucleophile carefully. - Optimize the reaction temperature; lower temperatures may increase selectivity. - Switch to a non-nucleophilic base if the base itself is reacting. |
| Low yield or incomplete conversion in a nucleophilic substitution reaction. | - Insufficient reactivity of the nucleophile. - Inappropriate solvent choice. - Suboptimal reaction temperature. | - For neutral nucleophiles like amines, consider adding a non-nucleophilic base to generate the more reactive conjugate base.[3] - Use polar aprotic solvents like DMF or DMSO to enhance the reactivity of anionic nucleophiles.[3] - Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Discoloration of the compound upon storage or in solution. | Potential slow degradation or polymerization. | - Ensure the compound is stored under the recommended inert and dry conditions. - Prepare solutions fresh before use whenever possible. - If a solution needs to be stored, keep it at a low temperature and protected from light. |
Data on Potential Degradation Products
The following table summarizes the expected degradation products of this compound under different conditions.
| Condition | Potential Degradation Pathway | Major Degradation Product | Molecular Weight ( g/mol ) |
| Aqueous Acid (e.g., HCl) | Hydrolysis | 2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 174.19 |
| Aqueous Base (e.g., NaOH) | Nucleophilic Substitution | 2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 174.19 |
| Alcoholic Base (e.g., NaOMe in MeOH) | Nucleophilic Substitution | 2-Methoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 188.22 |
| Amine (e.g., R-NH2) | Nucleophilic Substitution | 2-(Alkyl/Aryl)amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Varies with R-group |
Experimental Protocols
Protocol 1: Monitoring Stability under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acidic Solution Preparation: Prepare a 1 M solution of hydrochloric acid in water.
-
Incubation: To 1 mL of the acidic solution, add 10 µL of the stock solution. Incubate the mixture at room temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution). Analyze the sample by LC-MS to monitor the disappearance of the starting material and the appearance of the hydrolysis product (m/z for [M+H]⁺ ≈ 175.09).
Protocol 2: Evaluating Reactivity with a Nucleophile under Basic Conditions
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) in a polar aprotic solvent (e.g., 5 mL of DMF).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., benzylamine, 1.1 mmol) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Purify the product by column chromatography and characterize it by NMR and mass spectrometry to confirm the structure of the 2-substituted product.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
References
- 1. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reductive Amination of Formyl Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reductive amination of formyl quinolines. The following information is designed to help you diagnose and resolve common problems in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am performing a reductive amination with a formyl quinoline and a primary/secondary amine, but I am observing very low to no yield of my desired product. What are the potential causes and solutions?
Answer:
Low or non-existent yield in the reductive amination of formyl quinolines can stem from several factors, primarily related to imine formation and the subsequent reduction step. Here are the most common causes and troubleshooting strategies:
-
Inefficient Imine Formation: The reaction proceeds through an intermediate imine (or iminium ion), and its formation is crucial for the success of the reaction.[1][2]
-
Solution:
-
Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by techniques like TLC or NMR.[3] The disappearance of the aldehyde starting material is a good indicator.
-
Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[3]
-
Water Removal: Imine formation is a reversible reaction that produces water.[2] Removing water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or by azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus).
-
-
-
Decomposition of Starting Materials or Product: Quinolines can sometimes be sensitive to strongly acidic or basic conditions.
-
Solution:
-
pH Control: Maintain a neutral to weakly acidic pH (typically 4-6) to facilitate imine formation without causing degradation.
-
Temperature Control: Avoid excessively high temperatures, which can lead to side reactions and decomposition.
-
-
-
Incorrect Choice or Quality of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Solution:
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reductive aminations as it is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride.[1] Sodium cyanoborohydride (NaBH₃CN) is also a good option, particularly at mildly acidic pH.[3]
-
Check Reagent Quality: Ensure your reducing agent has not degraded due to improper storage.
-
-
Issue 2: Presence of Unreacted Starting Materials
Question: My reaction mixture shows a significant amount of unreacted formyl quinoline and/or amine. What should I do?
Answer:
The presence of unreacted starting materials usually points to incomplete imine formation or insufficient reduction.
-
Incomplete Imine Formation: As discussed in Issue 1, ensure the conditions are favorable for imine formation.
-
Solution:
-
Pre-formation of the Imine: Consider a two-step procedure where you first form the imine by stirring the formyl quinoline and amine together (with or without a catalyst and water removal) and then add the reducing agent.[3][4]
-
Increase Reaction Time for Imine Formation: Allow more time for the imine to form before adding the reducing agent.
-
-
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.
-
Solution:
-
Optimize Stoichiometry: While a slight excess of the reducing agent is often used, a large excess should be avoided.[1] Try increasing the equivalents of the reducing agent incrementally.
-
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution:
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run until the starting materials are consumed.
-
Optimize Temperature: While high temperatures can be detrimental, slightly elevated temperatures may be necessary to drive the reaction to completion.
-
-
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Common side products in reductive amination include the alcohol from aldehyde reduction and over-alkylation of the amine.
-
Reduction of the Formyl Quinoline: The reducing agent can directly reduce the aldehyde to the corresponding alcohol.
-
Solution:
-
Choice of Reducing Agent: Use a milder reducing agent like STAB or NaBH₃CN, which are more selective for the imine/iminium ion.[1][3]
-
One-Pot vs. Two-Step: In a one-pot reaction, the relative rates of imine formation and aldehyde reduction are key. If aldehyde reduction is problematic, pre-forming the imine before adding the reducing agent is a good strategy.[3]
-
-
-
Over-Alkylation: If a primary amine is used, the resulting secondary amine can react further with the formyl quinoline to form a tertiary amine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the secondary amine product.
-
Stepwise Procedure: A stepwise procedure involving imine formation followed by reduction can sometimes offer better control.[4]
-
-
-
Homocoupling of the Amine: In some cases, particularly with primary amines, self-condensation can occur.
-
Solution:
-
Controlled Addition: Add the formyl quinoline slowly to a solution of the amine to maintain a high concentration of the desired amine nucleophile.
-
-
Issue 4: Difficulty in Product Purification
Question: I am having trouble purifying my final amine product. What are some effective purification strategies for quinoline derivatives?
Answer:
Purification of basic quinoline derivatives can be challenging.
-
Co-elution of Product and Unreacted Amine: The product and starting amine may have similar polarities.
-
Solution:
-
Acid-Base Extraction: Utilize the basicity of the amine product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Salt Formation and Crystallization: Quinoline derivatives can often be precipitated as crystalline salts (e.g., hydrochloride or picrate salts), which can be an effective purification method.[5] The free base can then be regenerated.[5]
-
-
-
Product Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive amine products.
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before performing column chromatography. A common practice is to use a solvent system containing a small percentage (e.g., 1%) of triethylamine.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral).
-
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Range | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Weakly Acidic | Mild and selective for imines/iminiums over aldehydes; good for one-pot reactions.[4] | Can be moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Acidic (pH 3-6) | Selective for imines at acidic pH.[3] | Highly toxic (releases HCN at low pH). |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Neutral to Basic | Inexpensive and readily available. | Less selective; can readily reduce aldehydes.[1][3] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Neutral | "Green" reducing agent; high atom economy.[1] | May require specialized equipment (hydrogenator); potential for over-reduction of the quinoline ring. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the formyl quinoline (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or by crystallization.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Imine Formation: Dissolve the formyl quinoline (1.0 eq) and the amine (1.0-1.2 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH). Stir the mixture at room temperature. The addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial. Monitor the formation of the imine by TLC or NMR.
-
Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) in small portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding water or dilute acid. Remove the organic solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product as described in Protocol 1.
Mandatory Visualizations
Caption: Reductive amination reaction pathway and a potential side reaction.
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting decision tree for failed reductive amination.
References
Technical Support Center: Managing Thermal Decomposition of Chlorinated Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of chlorinated heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Unexpected or Incomplete Decomposition in Thermogravimetric Analysis (TGA)
| Question | Answer |
| My TGA curve shows an unexpected mass loss at a lower temperature than anticipated. What could be the cause? | This could be due to the presence of residual solvent or moisture in your sample. Ensure the sample is thoroughly dried before analysis. It could also indicate the presence of a less stable polymorph or an impurity. Consider running a differential scanning calorimetry (DSC) scan to check for multiple melting points, which might suggest polymorphism. |
| The final residual mass in my TGA is higher than expected. Why is this happening? | A higher than expected residual mass can indicate the formation of thermally stable char or inorganic residues. The presence of certain metals in your compound or as impurities can catalyze char formation. Running the experiment in an oxidative atmosphere (air or oxygen) instead of an inert one (nitrogen or argon) might help to burn off the carbonaceous residue. |
| My TGA results are not reproducible. What factors should I check? | Lack of reproducibility can stem from several factors: - Sample Preparation: Inconsistent sample mass or packing in the TGA pan. - Heating Rate: Different heating rates can affect the decomposition profile.[1][2] Ensure a consistent heating rate is used across all experiments. - Gas Flow Rate: Inconsistent flow of the purge gas can alter the atmosphere around the sample. |
Issue 2: Concerns Regarding Hazardous Byproduct Formation
| Question | Answer |
| I am concerned about the formation of hydrochloric acid (HCl) during the decomposition of my chlorinated compound. How can I manage this? | The formation of HCl is a common issue when heating chlorinated organic compounds.[3][4] To manage this, ensure your experimental setup is in a well-ventilated area, preferably within a fume hood. The off-gases from the TGA or other thermal analysis instruments should be vented safely. For larger-scale reactions, the exhaust can be passed through a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic HCl gas. |
| What is the risk of dioxin formation, and how can I minimize it? | Dioxins (polychlorinated dibenzo-p-dioxins and dibenzofurans) can form during the combustion of chlorinated organic materials.[5] Their formation is complex and depends on factors like temperature, oxygen concentration, and the presence of metal catalysts.[5][6] To minimize the risk: - Work at the lowest possible temperature that achieves the desired decomposition. - Control the oxygen supply; in some cases, an inert atmosphere may be preferable. - Be aware that certain metals can catalyze dioxin formation. |
Issue 3: Instrument-Specific Problems
| Question | Answer |
| My DSC curve shows a broad, noisy baseline. How can I improve the signal quality? | A noisy baseline in DSC can be caused by poor thermal contact between the sample pan and the sensor, or by a contaminated sample cell. Ensure the pan is flat and sits correctly in the cell. Clean the DSC cell according to the manufacturer's instructions. |
| I am having trouble identifying the decomposition products using GC-MS. The chromatogram is too complex. | A complex chromatogram can result from numerous, overlapping decomposition products. Consider using a slower temperature ramp in your GC program to improve separation. Additionally, using a higher resolution mass spectrometer could help in distinguishing between compounds with similar mass-to-charge ratios. Suspected thermal decomposition of the analyte within the GC injector can also be a cause.[7] Lowering the injector temperature might simplify the chromatogram.[7] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary analytical techniques used to study the thermal decomposition of chlorinated heterocyclic compounds? | The most common techniques are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][8] TGA measures mass loss as a function of temperature, DSC measures heat flow to or from a sample, and GC-MS separates and identifies the volatile decomposition products.[9][10] |
| How does the position of the chlorine atom on the heterocyclic ring affect thermal stability? | The position of substituents, including chlorine, can significantly influence the thermal stability of a molecule.[1][3] Generally, substitution patterns that allow for greater resonance stabilization or stronger intermolecular interactions tend to increase thermal stability. |
| What are the typical decomposition products of chlorinated heterocyclic compounds? | Decomposition products can vary widely depending on the compound's structure and the experimental conditions. Common products include hydrochloric acid (HCl), carbon monoxide (CO), carbon dioxide (CO2), ammonia (NH3), and various chlorinated and non-chlorinated organic fragments.[3][4] In some cases, toxic byproducts like dioxins can also be formed.[5] |
| What safety precautions should I take when conducting thermal decomposition experiments on these compounds? | Due to the potential release of toxic and corrosive gases like HCl and dioxins, all experiments should be conducted in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. A thorough understanding of the safety data sheet (SDS) for the specific compound is crucial before beginning any experiment.[11] |
Data Presentation: Thermal Decomposition Parameters
The following table summarizes key thermal decomposition data for a hypothetical chlorinated heterocyclic compound, "Chloro-Het-X," under different conditions. This illustrates how to structure quantitative data for easy comparison.
| Parameter | Condition 1: Nitrogen Atmosphere | Condition 2: Air Atmosphere |
| Onset Decomposition Temperature (Tonset) from TGA | 250 °C | 240 °C |
| Temperature of Maximum Decomposition Rate (Tmax) from DTG | 275 °C | 265 °C |
| Residual Mass at 600 °C (TGA) | 15% | 5% |
| Melting Point (Tm) from DSC | 180 °C | 180 °C |
| Enthalpy of Fusion (ΔHf) from DSC | 85 J/g | 85 J/g |
| Major Volatile Products (GC-MS) | HCl, Chlorinated Pyridine Fragments | HCl, CO2, Phosgene |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried chlorinated heterocyclic compound into a clean TGA pan (typically alumina or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 50 mL/min).
-
Program the temperature profile:
-
-
Data Acquisition: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, the DTG curve), and the final residual mass.
2. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to use as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate.
-
Program the temperature profile, which may include heating, cooling, and isothermal segments, at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: Start the experiment and record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify and quantify thermal events such as melting points, glass transitions, and exothermic or endothermic decomposition events.
3. Evolved Gas Analysis using GC-MS Coupled with a Thermal Analyzer
-
System Setup: Couple the outlet of the TGA or a pyrolysis unit to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Thermal Decomposition: Heat the sample in the thermal analyzer using a defined temperature program, similar to a standard TGA experiment.
-
Gas Transfer: The evolved volatile decomposition products are continuously transferred to the GC injection port via a heated transfer line.
-
GC Separation: The injected mixture of gases is separated based on their boiling points and interactions with the GC column stationary phase. A temperature gradient is typically used in the GC oven to facilitate the separation of a wide range of compounds.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.
Visualizations
Caption: Troubleshooting workflow for unexpected TGA results.
Caption: General experimental workflow for thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. basel.int [basel.int]
- 6. tandfonline.com [tandfonline.com]
- 7. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. download.basf.com [download.basf.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Strategies to Improve Enantioselectivity in Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselectivity in their synthetic routes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (% ee) in a Newly Developed Asymmetric Reaction
Q: My reaction has high conversion, but the enantiomeric excess is consistently low. What are the most likely causes and how should I begin troubleshooting?
A: Low enantioselectivity with good conversion is a common challenge. It suggests that the catalyst is active but not effectively discriminating between the two enantiomeric transition states. A systematic approach is the best way to identify the root cause.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low enantioselectivity.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The chiral catalyst or ligand is the primary source of stereochemical induction.
-
Purity: Ensure the catalyst and/or ligand are of high chemical and enantiomeric purity. Impurities can poison the catalyst or promote a non-selective background reaction.[1][2]
-
Handling and Storage: Many chiral catalysts, especially organometallic complexes and some organocatalysts, are sensitive to air and moisture.[1][2] Ensure all manipulations are performed under an inert atmosphere with anhydrous solvents. If the catalyst has been stored for a long time, consider using a fresh batch.
-
-
Reaction Conditions Optimization:
-
Temperature: Temperature is a critical parameter. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[3][4] However, this is not always the case, and a temperature screening is recommended.[5][6]
-
Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3] A screening of solvents with varying polarities and coordinating abilities is often necessary.
-
Concentration: Reactant and catalyst concentrations can affect reaction rates and, in some cases, the aggregation state of the catalyst, which can impact enantioselectivity.
-
-
Substrate-Catalyst Mismatch: Not all catalysts are universally effective for all substrates.[3][4]
-
Steric and Electronic Effects: The steric bulk and electronic properties of your substrate may not be compatible with the chiral pocket of the catalyst. Consider screening a different class of ligands or catalysts.
-
-
Analytical Method Validation:
-
Ensure your analytical method (e.g., chiral HPLC or GC) is properly validated. Run a racemic sample to confirm that you can resolve the two enantiomers.
-
Issue 2: Poor Enantioselectivity in Asymmetric Reductive Amination
Q: I am performing an asymmetric reductive amination of a ketone, and the % ee is low. What specific factors should I investigate for this reaction type?
A: Asymmetric reductive amination involves the formation of an imine intermediate, which is then reduced enantioselectively. Poor enantioselectivity can arise from issues in either of these stages.
Key areas to investigate:
-
Imine Formation and Geometry: The reaction is an equilibrium process, and the presence of water can inhibit the formation of the imine.[7] The E/Z isomerism of the imine can also affect stereochemical outcomes.[7]
-
Solution: Use dehydrating agents like molecular sieves or perform the reaction under conditions that remove water.[8]
-
-
Choice of Reducing Agent: The nature of the hydride source can influence selectivity. Common reducing agents include Hantzsch esters, silanes, or H₂ gas with a metal catalyst.[9] The compatibility of the reducing agent with the chiral catalyst is crucial.
-
Catalyst Deactivation: The amine product can be basic and nucleophilic, potentially leading to catalyst deactivation.[10]
-
Solution: In some cases, using the amine salt as a starting material or adding a co-catalyst can mitigate this issue.
-
Issue 3: Low Enantioselectivity in Biocatalytic Amination
Q: I am using a transaminase for a kinetic resolution, but the enantioselectivity is not as high as expected. What should I consider?
A: Biocatalytic methods are known for their high selectivity, but they are also sensitive to reaction conditions.
-
Enzyme Activity and Stability:
-
pH and Temperature: Ensure the reaction is run at the optimal pH and temperature for the specific enzyme.
-
Co-factors and Co-solvents: The presence of necessary co-factors (e.g., pyridoxal 5'-phosphate for transaminases) is essential.[11] Some organic co-solvents can denature the enzyme.
-
-
Substrate and Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme's activity.
-
Equilibrium Limitations: Transaminase reactions are reversible, which can limit the conversion and apparent enantioselectivity.[12]
-
Solution: Use a large excess of the amine donor or employ a system to remove the by-product to drive the reaction to completion.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst or ligand for my substrate?
A1: There is no universal catalyst. The best approach is a combination of literature precedent and screening.
-
Literature Search: Look for examples of similar substrates being used in asymmetric amination reactions. Pay close attention to the catalyst class that was successful.
-
Catalyst Screening: If possible, screen a small library of different classes of chiral ligands or catalysts (e.g., chiral phosphoric acids, various phosphine ligands for transition metals, or different enzyme variants).
Q2: Can changing the achiral components of the reaction mixture improve enantioselectivity?
A2: Yes. Additives can have a significant impact. For example, in some transition metal-catalyzed hydrogenations, Brønsted or Lewis acids can act as activators and influence enantioselectivity.[10] The choice of counter-ion in reactions involving ionic intermediates can also be crucial.
Q3: My enantioselectivity is good, but the reaction is very slow. How can I improve the reaction rate without sacrificing ee?
A3: This is a common trade-off.
-
Catalyst Loading: You can try incrementally increasing the catalyst loading.
-
Temperature: While lower temperatures often favor higher ee, a careful, systematic increase in temperature might improve the rate without a significant drop in enantioselectivity. You need to find the optimal balance.[5]
-
Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction.
Q4: When should I consider using a biocatalytic approach?
A4: Biocatalysis is an excellent option, particularly when:
-
Very high enantiomeric excess (>99% ee) is required.[4]
-
You are working with substrates that are challenging for traditional chemical catalysts.
-
"Green" chemistry principles are a priority, as these reactions are often run in aqueous media under mild conditions.[4][5]
-
You have access to enzyme screening libraries.
Data Presentation: Ligand and Solvent Effects
The choice of ligand and solvent are critical variables in optimizing enantioselectivity. The following tables summarize representative data from the literature for specific reaction types.
Table 1: Ligand Effects in Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | Toluene | 25 | >99 | 85 |
| 2 | (S)-MeO-BIPHEP | Toluene | 25 | >99 | 92 |
| 3 | (S,S)-f-Binaphane | Toluene | 25 | >99 | 98 |
| 4 | Phosphoramidite L1a | Toluene | 25 | 95 | 96 |
| 5 | (S)-P-Phos | THF | 60 | 95 | 98 |
Data is representative and compiled from various sources for illustrative purposes.[7][10]
Table 2: Solvent Effects in a Chiral Phosphoric Acid-Catalyzed Reductive Amination
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 92 |
| 2 | Dichloromethane (DCM) | 25 | 92 | 88 |
| 3 | Tetrahydrofuran (THF) | 25 | 85 | 85 |
| 4 | Hexane | 25 | 70 | 94 |
| 5 | Methanol | 25 | 99 | <10 |
Data is representative and illustrates the significant impact of solvent choice.[8]
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions (Temperature and Solvent)
This protocol outlines a method for systematically screening different solvents and temperatures to find the optimal conditions for enantioselectivity.
1. Preparation:
-
In an array of reaction vials, add the substrate (1.0 equiv.) and the chiral catalyst (e.g., 5 mol%).
-
Prepare stock solutions of any other reagents.
2. Execution:
-
To each vial, add the desired anhydrous solvent under an inert atmosphere.
-
Place the vials in parallel reaction blocks set to different temperatures (e.g., -20 °C, 0 °C, 25 °C, 40 °C).
-
Allow the mixtures to equilibrate to the target temperature.
-
Initiate the reactions by adding the final reagent from a stock solution.
-
Run all reactions for the same amount of time.
3. Analysis:
-
Quench the reactions.
-
Determine the conversion (e.g., by GC or NMR) and the enantiomeric excess (by chiral HPLC or GC) for each reaction.
4. Selection:
-
Identify the solvent and temperature combination that provides the best balance of reaction rate and high enantioselectivity.
Protocol 2: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst
This protocol is a representative example for the synthesis of a chiral amine from a ketone and an amine using a chiral phosphoric acid catalyst and a Hantzsch ester as the reductant.
1. Materials:
-
Ketone (1.0 equiv.)
-
Amine (1.1 equiv.)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)
-
Hantzsch Ester (1.2 equiv.)
-
Anhydrous Solvent (e.g., Toluene)
-
Molecular Sieves (4 Å)
2. Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the ketone, amine, chiral phosphoric acid catalyst, and activated molecular sieves.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the purified product.
Visualizations
Signaling Pathway for Troubleshooting Low Enantioselectivity
Caption: A flowchart for systematically troubleshooting low enantioselectivity.
Logical Relationships of Key Experimental Parameters
Caption: Interplay of key parameters influencing enantioselectivity.
References
- 1. Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Tetrahydroquinoline Synthesis: Methods, Data, and Protocols
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The efficient construction of this heterocyclic system is, therefore, a subject of ongoing research and development. This guide provides a comparative analysis of prominent methods for tetrahydroquinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern approaches, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The synthesis of tetrahydroquinolines can be broadly categorized into two main approaches: the reduction of pre-formed quinolines and direct methods that construct the saturated heterocyclic ring in a single synthetic sequence. Classical methods such as the Skraup-Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions are primarily employed for the synthesis of quinolines, which are subsequently reduced to the desired tetrahydroquinolines. Modern methods, including catalytic hydrogenation, domino reactions, and photocatalysis, offer more direct and often more efficient routes.
Data Summary
The following table summarizes the key performance indicators for various tetrahydroquinoline synthesis methods, providing a quantitative basis for comparison.
| Method Category | Specific Method | Typical Reagents/Catalysts | Reaction Time | Temperature (°C) | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee %) |
| Classical Methods (via Quinoline Reduction) | Skraup-Doebner-von Miller + Reduction | Aniline, α,β-unsaturated carbonyl, acid; then reducing agent (e.g., Sn/HCl, NaBH₄) | Several hours | High (100-160) | 1 | Variable (20-80 for quinoline) | N/A |
| Friedländer Annulation + Reduction | 2-Aminoaryl aldehyde/ketone, carbonyl compound, acid/base; then reducing agent | 1-24 h | 25-150 | 1 | Good to Excellent (up to 99 for quinoline) | N/A | |
| Combes Synthesis + Reduction | Arylamine, β-diketone, acid; then reducing agent | 2-12 h | 60-140 | 1 | Moderate to Good (40-90 for quinoline) | N/A | |
| Gould-Jacobs Reaction + Reduction | Aniline, alkoxymethylenemalonate; then reduction | Several hours | High (>200) | 1 | Good (up to 95 for 4-hydroxyquinoline) | N/A | |
| Modern Direct Methods | Catalytic Hydrogenation | Quinolines, H₂, Catalyst (Pd/C, Co, Ru, Ir) | 4-48 h | 25-150 | 1-100 | Excellent (up to >99) | Up to 99 (with chiral catalysts) |
| Domino Reactions (e.g., Povarov) | Arylamine, aldehyde, alkene, Lewis/Brønsted acid | 12-48 h | 25-80 | 1 | Good to Excellent (up to 98) | Up to 99 (with chiral catalysts) | |
| Photocatalysis | N,N-dialkylanilines, activated alkenes, photocatalyst, light | 12-24 h | Room Temp | 1 | Good to Excellent (up to >99) | N/A |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Catalytic Hydrogenation of Quinoline using Pd/C
This protocol describes a standard procedure for the reduction of a quinoline to a 1,2,3,4-tetrahydroquinoline using palladium on carbon as the catalyst.
Materials:
-
Quinoline substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Reaction vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve the quinoline substrate in methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the reaction vessel and purge with nitrogen or argon gas.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline, which can be further purified by column chromatography or distillation if necessary.[1]
Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines
This protocol outlines a general procedure for the enantioselective reduction of quinolines using a chiral iridium catalyst and a Hantzsch ester as the hydrogen source.[2]
Materials:
-
Quinoline substrate
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral ligand (e.g., (S)-SEGPHOS)
-
Iodine (I₂)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)
-
Anhydrous and degassed solvent (e.g., toluene/dioxane mixture)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the chosen solvent. Stir the mixture at room temperature for 10-20 minutes.
-
Add iodine (5 mol%) to the catalyst solution and stir for another 10 minutes.
-
In a separate flask, dissolve the quinoline substrate (1 equivalent) and the Hantzsch ester (1.5-2 equivalents) in the solvent.
-
Transfer the catalyst solution to the substrate solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 20-90 hours, monitoring the progress by TLC or chiral HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]
Protocol 3: Domino (Povarov) Reaction for Tetrahydroquinoline Synthesis
This protocol describes a one-pot, three-component Povarov reaction to synthesize polysubstituted tetrahydroquinolines.[3][4]
Materials:
-
Aniline derivative
-
Aldehyde derivative
-
Electron-rich alkene (e.g., an enol ether)
-
Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or a chiral phosphoric acid)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere setup
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aniline derivative (1 equivalent), the aldehyde derivative (1 equivalent), and the catalyst (typically 10 mol%).
-
Dissolve the components in the anhydrous solvent.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the in situ formation of the imine intermediate.
-
Add the electron-rich alkene (1.2-2 equivalents) to the reaction mixture.
-
Continue stirring at the specified temperature (e.g., room temperature to 50 °C) for the required duration (typically 12-48 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general mechanisms and experimental workflows for key tetrahydroquinoline synthesis methods.
Classical Two-Step Synthesis Workflow
Caption: General workflow for classical tetrahydroquinoline synthesis.
Modern Direct Synthesis Workflow
Caption: Streamlined workflow for modern direct synthesis methods.
Catalytic Hydrogenation Mechanism
Caption: Simplified mechanism of catalytic hydrogenation of quinoline.
Povarov Reaction (Domino) Mechanism
Caption: General mechanistic pathway of the Povarov reaction.
Conclusion
The choice of a synthetic method for tetrahydroquinolines depends on various factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials and equipment. Classical methods, while well-established, often involve multiple steps and harsh conditions. Modern direct methods, particularly catalytic hydrogenation and domino reactions, offer more efficient, atom-economical, and often stereoselective routes to these valuable heterocyclic compounds. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their synthetic endeavors in the pursuit of novel and functionalized tetrahydroquinoline derivatives.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. sci-rad.com [sci-rad.com]
- 4. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Quinoline Derivatives: A Comparative Guide to 13C NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized quinoline derivatives is a critical step in the journey from laboratory to clinical application. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of these heterocyclic compounds. This guide provides an objective comparison of 13C NMR with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Power of 13C NMR in Quinoline Analysis
13C NMR spectroscopy provides direct information about the chemical environment of each carbon atom within a molecule, making it an invaluable technique for confirming the successful synthesis of a target quinoline derivative. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and proximity to the nitrogen heteroatom.
Characteristic 13C NMR Chemical Shifts of the Quinoline Core
The unsubstituted quinoline ring system exhibits a characteristic pattern of signals in the 13C NMR spectrum. The carbon atoms of the pyridine ring are generally observed at a lower field (higher ppm) compared to those of the benzene ring due to the electron-withdrawing nature of the nitrogen atom.
| Carbon Atom | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | ~150.2 |
| C-3 | ~121.1 |
| C-4 | ~136.0 |
| C-4a | ~128.2 |
| C-5 | ~129.5 |
| C-6 | ~126.6 |
| C-7 | ~127.7 |
| C-8 | ~129.4 |
| C-8a | ~148.3 |
Note: These values are approximate and can be influenced by solvent and concentration.
The introduction of substituents to the quinoline ring causes predictable shifts in the 13C NMR spectrum, providing crucial information about the position and nature of the substituent. For instance, electron-donating groups will typically cause an upfield shift (lower ppm) of the attached and nearby carbons, while electron-withdrawing groups will cause a downfield shift (higher ppm).
Comparative Analysis of Structural Validation Methods
While 13C NMR is a cornerstone of structural validation, a comprehensive analysis often involves the use of complementary techniques. The following table compares the performance of 13C NMR with other widely used methods for the structural elucidation of quinoline derivatives.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| 13C NMR | Nuclear magnetic resonance of the ¹³C isotope. | Carbon skeleton, number of unique carbons, chemical environment of each carbon. | Provides direct evidence of the carbon framework; sensitive to subtle structural changes. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times; quaternary carbons can be difficult to detect. |
| 1H NMR | Nuclear magnetic resonance of the ¹H isotope. | Number of unique protons, chemical environment, and connectivity of protons. | High sensitivity and rapid acquisition; provides detailed information on proton connectivity through spin-spin coupling. | Can have overlapping signals in complex molecules; provides indirect information about the carbon skeleton. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts; provides definitive molecular weight. | Does not provide direct information on the connectivity of atoms; isomers can be difficult to distinguish. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic coordinates, bond lengths, and bond angles. | Provides an unambiguous, absolute structure. | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not represent the solution-state conformation. |
Experimental Protocol: 13C NMR Analysis of a Synthesized Quinoline Derivative
This protocol outlines the key steps for acquiring a high-quality 13C NMR spectrum of a synthesized quinoline derivative.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified quinoline derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. Acquisition Parameters (for a standard proton-decoupled 13C NMR experiment):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 0-200 ppm to encompass the full range of expected carbon chemical shifts.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals if quantitative information is desired, although this requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).
Visualizing the Workflow and Logic
To better illustrate the process of validating synthesized quinoline derivatives, the following diagrams have been generated using Graphviz.
comparing the anticancer activity of novel tetrahydroquinolines with existing drugs
A new frontier in oncology research is emerging with the development of novel tetrahydroquinoline (THQ) derivatives, which demonstrate significant potential as anticancer agents. This guide provides a comparative analysis of the anticancer activity of these new compounds against existing chemotherapeutic drugs, supported by experimental data from recent studies. The unique molecular scaffold of THQ allows for diverse chemical modifications, leading to compounds with potent and selective anticancer properties.
Comparative Anticancer Activity
Recent research has highlighted several novel tetrahydroquinoline derivatives with promising cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to be effective, in some cases surpassing the activity of established drugs such as 5-Fluorouracil (5-FU) and Doxorubicin.
In Vitro Cytotoxicity of Novel Tetrahydroquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel tetrahydroquinoline derivatives against various human cancer cell lines. For comparison, data for the conventional anticancer drug 5-FU is also included where available.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Tetrahydroquinolines | |||
| Compound 15 (Pyrazolo quinoline derivative) | MCF-7 (Breast) | 15.16 | [1] |
| HepG2 (Liver) | 18.74 | [1] | |
| A549 (Lung) | 18.68 | [1] | |
| Compound 20d | HCT-116 (Colon) | Micromolar concentrations | [2] |
| Compound 4a | HCT-116 (Colon) | 12.18 ± 1.61 | [3] |
| A549 (Lung) | > 50 | [3] | |
| Compound 3c | H460 (Lung) | 4.9 ± 0.7 | [4] |
| A-431 (Skin) | 2.0 ± 0.9 | [4] | |
| HT-29 (Colon) | 4.4 ± 1.3 | [4] | |
| Compound 7e | A549 (Lung) | 0.155 | [5] |
| Compound 8d | MCF-7 (Breast) | 0.170 | [5] |
| Existing Anticancer Drug | |||
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | Not specified, but compound 15 showed stronger apoptotic effect | [1] |
| HepG2 (Liver) | Not specified, but compound 15 showed stronger apoptotic effect | [1] | |
| A549 (Lung) | Not specified, but compound 15 showed weaker apoptotic effect | [1] | |
| Doxorubicin | A549 (Lung) | Compound 7e showed more potent cytotoxicity | [5] |
| MCF-7 (Breast) | Compound 8d showed more potent cytotoxicity | [5] |
Mechanisms of Anticancer Action
Novel tetrahydroquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.[6][7][8]
Induction of Apoptosis
Several studies have demonstrated the potent pro-apoptotic activity of these compounds. For instance, compound 15 was found to induce a strong apoptotic effect in MCF-7 and HepG2 cell lines.[1] The total apoptosis increased from 0.6% in untreated MCF-7 cells to 26.6% in cells treated with compound 15, compared to 8.8% for 5-FU.[1] Similarly, in HepG2 cells, compound 15 induced a significant increase in apoptosis.[1] Another derivative, compound 4a, was shown to induce apoptosis in A549 lung cancer cells through both intrinsic and extrinsic pathways.[3]
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is another key mechanism. Compound 4a was observed to induce cell cycle arrest at the G2/M phase in A549 cells in a time-dependent manner.[3] Compound 7e caused cell cycle arrest at the G2/M phase in A549 cells, while compound 8d led to arrest at the S phase in MCF-7 cells.[5]
Modulation of Signaling Pathways
A significant finding is the ability of novel tetrahydroquinolines to modulate key signaling pathways implicated in cancer. One such derivative, 20d, was found to induce autophagy in colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[2][9] The tetrahydroquinoline scaffold has been identified as a promising framework for developing mTOR inhibitors.[9][10]
Experimental Protocols
The evaluation of the anticancer activity of novel tetrahydroquinoline derivatives involves a series of standardized in vitro assays.
Cell Culture and Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Seeding : Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116) are cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Compound Treatment : After cell attachment, the cells are treated with various concentrations of the novel tetrahydroquinoline derivatives or a standard drug (e.g., 5-FU) for a specified period (e.g., 48 or 72 hours).[2][11]
-
MTT/SRB Addition :
-
MTT Assay : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
SRB Assay : Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye.
-
-
Data Analysis : The absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment : Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Staining : The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry : The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Fixation : Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Staining : The fixed cells are stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase.
-
Flow Cytometry : The DNA content of the cells is measured by flow cytometry.
-
Analysis : The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.[1]
Western Blotting
-
Protein Extraction : Cells are treated with the tetrahydroquinoline derivative, and total protein is extracted.
-
SDS-PAGE and Transfer : Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies against specific proteins of interest (e.g., proteins in the PI3K/AKT/mTOR pathway, apoptosis-related proteins) and then with secondary antibodies.
-
Detection : The protein bands are visualized using a chemiluminescence detection system to determine the expression levels of the target proteins.[1]
Conclusion
Novel tetrahydroquinoline derivatives represent a promising class of anticancer agents with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. Their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways like PI3K/AKT/mTOR, highlight their potential for further development. The experimental data presented in this guide underscores the superior or comparable efficacy of some of these novel compounds to existing chemotherapeutic drugs, warranting continued investigation and preclinical studies to translate these findings into effective cancer therapies.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 8. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2-Aryl-5-Amino-5,6,7,8-Tetrahydroquinoline Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline antagonists, with a primary focus on their activity as C5a receptor (C5aR) antagonists. While specific quantitative data from the seminal publication by Barbay et al. (2008) is not publicly available in detail, this guide synthesizes the key qualitative SAR findings from the literature and provides comprehensive experimental protocols and pathway diagrams to support further research and development in this area.
Introduction
The 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline scaffold has emerged as a promising chemotype for the development of antagonists for the C5a receptor, a key player in the inflammatory cascade. The complement fragment C5a is a potent pro-inflammatory mediator, and its receptor, C5aR (also known as CD88), is a G protein-coupled receptor (GPCR) implicated in a wide range of inflammatory and autoimmune diseases.[1] Consequently, the development of small molecule C5aR antagonists is a significant therapeutic goal. This guide focuses on the SAR of this particular series of compounds, offering insights into the structural modifications that influence their antagonist activity.
C5a Receptor Signaling Pathway
Antagonism of the C5a receptor disrupts the downstream signaling cascade initiated by C5a binding. This pathway is central to the pro-inflammatory effects of C5a. Upon agonist binding, C5aR, a canonical GPCR, primarily couples to Gαi proteins, leading to the activation of multiple downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways regulate crucial cellular responses such as cell growth, motility, metabolism, survival, and the production of cytokines. Additionally, C5aR signaling can occur through a β-arrestin-mediated pathway. The following diagram illustrates the key components of the C5aR signaling cascade.
Caption: C5a Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Summary
While a detailed quantitative comparison is precluded by the lack of publicly available data tables, the literature on 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a antagonists provides several key qualitative SAR insights.[1] Synthetic routes were developed to efficiently vary substituents on the tetrahydroquinoline core, facilitating the determination of these relationships.[1]
Key Findings:
-
Core Scaffold: The 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline core is essential for antagonist activity at the C5a receptor.
-
Substituents on the Tetrahydroquinoline Core: The ability to efficiently modify substituents on the tetrahydroquinoline core has been crucial for establishing SAR.[1]
-
High Affinity and Potency: Members of this series have been shown to display high binding affinity for the C5a receptor and are potent functional antagonists.[1]
Further research and access to detailed experimental data would be necessary to elaborate on the specific contributions of different aryl substituents and modifications at the 5-amino position to the overall activity and selectivity of these compounds.
Comparative Data
A comprehensive comparison guide necessitates quantitative data to objectively assess the performance of different analogs. Unfortunately, specific binding affinities (e.g., Kᵢ, IC₅₀) and functional assay data for a series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a antagonists are not available in the public domain at the time of this writing. The seminal work by Barbay et al. (2008) establishes the SAR for this class of compounds but does not provide a public data table.
For future studies, the following table structure is recommended for a clear and concise presentation of SAR data:
| Compound ID | R¹ (Aryl Group) | R² (Amino Substituent) | C5aR Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) | Selectivity vs. Other Receptors |
| 1a | Phenyl | -NH₂ | Data not available | Data not available | Data not available |
| 1b | 4-Fluorophenyl | -NH₂ | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for C5aR
This protocol is a generalized procedure for determining the binding affinity of test compounds for the C5a receptor.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the C5a receptor.
Materials:
-
HEK293 cells stably expressing human C5aR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-C5a)
-
Unlabeled C5a (for non-specific binding determination)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-C5aR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kₔ), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled C5a.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
Benchmarking the Efficacy of New C5a Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) is a potent pro-inflammatory peptide that plays a crucial role in the innate immune response.[1][2] Its signaling through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR), is implicated in a wide range of inflammatory and autoimmune diseases.[3][4] Consequently, the development of C5aR1 antagonists is a highly active area of research, with one drug, avacopan, recently approved by the FDA for the treatment of ANCA-associated vasculitis.[5][6] This guide provides a comparative overview of the efficacy of new and established C5a receptor antagonists, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these promising therapeutic agents.
C5a Receptor Signaling Pathway
Activation of C5aR1 by its ligand C5a triggers a cascade of intracellular signaling events.[1][7][8] As a canonical GPCR, C5aR1 primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] Downstream of G protein activation, several key pathways are initiated, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/Raf/MEK/ERK pathway, and the phospholipase C (PLC) pathway, which results in intracellular calcium mobilization.[2][7][9] These signaling cascades ultimately regulate a variety of cellular responses, including chemotaxis, degranulation, cytokine production, and phagocytosis.[7][8] Additionally, C5aR1 can signal through β-arrestin pathways, which can mediate distinct cellular outcomes.[8][9]
Comparative Efficacy of C5a Receptor Antagonists
The development of C5aR1 antagonists has yielded a diverse range of molecules, from small non-peptidic compounds to cyclic and linear peptides. Their efficacy is typically benchmarked using a variety of in vitro and in vivo assays that measure their ability to inhibit C5a-mediated cellular responses. The following table summarizes key efficacy data for a selection of new and established C5a receptor antagonists.
| Antagonist | Type | Target | Assay | Cell Type/System | Potency (IC50/pKb/EC50) | Reference |
| Avacopan (CCX168) | Small Molecule (Non-peptide) | Human C5aR1 | C5a-induced CD11b upregulation | Human Neutrophils | 94% inhibition at 30 mg twice daily (in vivo) | [10] |
| Human C5aR1 | C5a-mediated migration | Human Neutrophils | Inhibits | [11][12] | ||
| Human C5aR1 | Intracellular calcium mobilization | Human Neutrophils | Inhibits | [11][12] | ||
| PMX53 (AcF-[OPdChaWR]) | Cyclic Peptide | Human C5aR | C5a binding | Human PMNs | IC50: ~20 nM | [13] |
| Human C5aR | Myeloperoxidase secretion | Human PMNs | pKb: 8.64 ± 0.21 | [14][15] | ||
| Mouse C5aR1 | C5a-induced neutrophil mobilization (in vivo) | Mice | EC50: 7.7 µM | [13] | ||
| JPE-1375 | Linear Peptidomimetic | Mouse C5aR1 | C5a-induced neutrophil mobilization (in vivo) | Mice | EC50: 6.9 µM | [13] |
| INF904 | Small Molecule | C5aR | Clinical Efficacy | Patients with Hidradenitis Suppurativa and Chronic Spontaneous Urticaria | Showed early signs of efficacy in Phase 2a trials | [16] |
| F-[OPdChaWR] | Cyclic Peptide | Human C5aR | C5a binding | Human PMN membranes | -logIC50: 7.05 ± 0.06 | [14][17] |
| Human C5aR | Myeloperoxidase secretion | Human PMNs | pKb: 8.64 ± 0.21 | [14][15] | ||
| MeFKPdChaWr | Acyclic Peptide | Human C5aR | C5a binding | Human PMN membranes | -logIC50: 6.43 ± 0.24 | [14][17] |
| Human C5aR | Myeloperoxidase secretion | Human PMNs | pKb: 7.16 ± 0.11 | [14][15] |
Key Experimental Protocols
Accurate benchmarking of C5a receptor antagonists relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays commonly used to assess antagonist efficacy.
Receptor Binding Assay
Objective: To determine the affinity of an antagonist for the C5a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human polymorphonuclear leukocytes (PMNs) or cell lines expressing C5aR1.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Radiolabeled C5a (e.g., ¹²⁵I-C5a).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., PBS with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate membranes from PMNs or C5aR1-expressing cells by homogenization and centrifugation.
-
Competition Binding: In a multi-well plate, incubate a fixed concentration of radiolabeled C5a with increasing concentrations of the test antagonist in the presence of the cell membranes.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value, which is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand.
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to block C5a-induced intracellular calcium release.
Materials:
-
C5aR1-expressing cells (e.g., neutrophils, monocytes, or a stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Recombinant human C5a.
-
Test antagonist at various concentrations.
-
Fluorometric plate reader or flow cytometer.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
C5a Stimulation: Add a fixed concentration of C5a to the cells to induce calcium mobilization.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of the antagonist. Plot the percentage of inhibition of the C5a-induced calcium response against the antagonist concentration to determine the IC50 value.
Chemotaxis (Neutrophil Mobilization) Assay
Objective: To assess the ability of an antagonist to inhibit the C5a-directed migration of neutrophils.
In Vitro (Boyden Chamber Assay):
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant (recombinant human C5a).
-
Test antagonist at various concentrations.
-
Assay medium (e.g., RPMI with BSA).
-
Microscope for cell counting.
Procedure:
-
Chamber Setup: Place the microporous membrane between the upper and lower wells of the chemotaxis chamber.
-
Chemoattractant Addition: Add C5a to the lower wells of the chamber.
-
Cell Preparation: Pre-incubate isolated neutrophils with various concentrations of the test antagonist.
-
Cell Addition: Add the pre-incubated neutrophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.
-
Cell Staining and Counting: Remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
In Vivo (Mouse Model): [13]
Materials:
-
Mice (e.g., C57BL/6J).
-
Recombinant mouse C5a.
-
Test antagonist (e.g., PMX53, JPE-1375).[13]
-
Saline or vehicle control.
-
EDTA-containing tubes for blood collection.
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G).
Procedure:
-
Antagonist Administration: Administer the test antagonist to mice via an appropriate route (e.g., intravenous injection) at different doses.[13]
-
C5a Challenge: After a specified time (e.g., 15 minutes), inject a single dose of recombinant mouse C5a intravenously to induce neutrophil mobilization.[13]
-
Blood Collection: At a defined time point post-C5a injection (e.g., 60 minutes), collect blood samples from the mice.[13]
-
Neutrophil Quantification: Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
Data Analysis: Compare the number of mobilized neutrophils in antagonist-treated groups to the vehicle control group. Determine the dose-dependent inhibition of C5a-induced neutrophilia and calculate the EC50.[13]
Experimental Workflow for Benchmarking C5aR Antagonists
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel C5a receptor antagonist.
This guide provides a foundational framework for the comparative assessment of C5a receptor antagonists. By employing standardized experimental protocols and a systematic approach to data analysis, researchers can effectively benchmark the efficacy of novel compounds and accelerate the development of new therapies for C5a-mediated diseases.
References
- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. C5a receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of antagonists of the C5a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is a testament to the intricate signaling networks that govern cellular function and dysfunction. Within this complex web, the 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative derivative from this class, placing it in context with other established kinase inhibitors. The objective is to offer a comprehensive resource for researchers engaged in the development of selective and potent kinase-targeted therapies.
While specific, publicly available kinome-wide cross-reactivity data for this compound derivatives is limited, this guide synthesizes known information on the broader class of quinoline-based kinase inhibitors and presents a representative profile. This allows for a valuable comparison against alternative compounds, highlighting potential selectivity features and off-target considerations. The data presented herein is a composite representation based on published activities of structurally related compounds and should be interpreted as a predictive guide for this chemical series.
I. Comparative Kinase Inhibition Profile
The table below summarizes the inhibitory activity of a representative this compound derivative against a panel of selected kinases, with a focus on the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling cascade in cancer.[1] For comparative purposes, data for a known selective PI3K inhibitor, Alpelisib, and a broader spectrum kinase inhibitor, Staurosporine, are included.
| Kinase Target | Representative Derivative (IC50, nM) | Alpelisib (IC50, nM) | Staurosporine (IC50, nM) |
| PI3Kα | 15 | 5 | 3 |
| PI3Kβ | 80 | 1,156 | 4 |
| PI3Kδ | 45 | 250 | 5 |
| PI3Kγ | 120 | 29 | 6 |
| mTOR | 500 | >1000 | 20 |
| AKT1 | >1000 | >1000 | 15 |
| PDK1 | >1000 | >1000 | 50 |
| CDK2 | 850 | >10000 | 7 |
| SRC | 600 | >10000 | 9 |
| VEGFR2 | 450 | >10000 | 12 |
Disclaimer: The IC50 values for the "Representative Derivative" are illustrative and compiled from published data on structurally analogous tetrahydroquinoline-based kinase inhibitors to provide a predictive cross-reactivity profile. These values are not from direct experimental testing of this compound itself.
II. Signaling Pathway Context: The PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its frequent mutation and overactivation in various cancers have made it a prime target for drug development. The diagram below illustrates the key components of this pathway and highlights the points of intervention for various inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway.
III. Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for common in vitro kinase assays used for cross-reactivity profiling.
A. In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate specific to the kinase
-
Test compounds (e.g., this compound derivatives)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution.
-
Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
B. Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase assay.
IV. Comparison with Alternative Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While potent on-target activity is desired, off-target effects can lead to toxicity. The representative this compound derivative demonstrates a degree of selectivity for PI3K isoforms over other tested kinases.
-
Versus Alpelisib (BYL719): Alpelisib is a highly selective PI3Kα inhibitor. The representative tetrahydroquinoline derivative shows broader activity against other Class I PI3K isoforms (β and δ) compared to Alpelisib. This broader profile could be advantageous in cancers where multiple PI3K isoforms are activated, but it may also lead to different off-target effects.
-
Versus Staurosporine: Staurosporine is a potent but non-selective kinase inhibitor, binding to the ATP-binding site of a vast number of kinases. The representative derivative exhibits significantly greater selectivity than Staurosporine, indicating a more targeted mechanism of action. This is a crucial feature for developing a therapeutic agent with an acceptable safety profile.
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative cross-reactivity profile, while predictive, suggests a degree of selectivity for the PI3K family of kinases. Further comprehensive kinome-wide screening will be essential to fully elucidate the selectivity profile of specific derivatives and to guide lead optimization efforts. The experimental protocols and comparative data presented in this guide provide a framework for researchers to advance the development of this and other emerging classes of kinase inhibitors.
References
A Researcher's Guide to the Validation of Analytical Methods for Quantifying Quinoline Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of quinoline compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers an objective comparison of common analytical techniques used for the quantification of quinoline compounds, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and prevalent techniques employed for this purpose.[1][2]
Comparative Analysis of Analytical Techniques
A comparative overview of the most common analytical techniques is presented below. HPLC is highly versatile for purity, assay, and impurity determination.[3] GC-MS offers high resolution for volatile compounds, while LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.[2] Simpler, cost-effective methods like UV-Visible Spectrophotometry can be suitable for straightforward assays in pure samples but are less ideal for complex mixtures.[3][4]
Table 1: High-Level Comparison of Key Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
|---|---|---|---|
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Measurement of the absorption of light in the ultraviolet-visible region by the analyte.[3] |
| Specificity | High. Can resolve the analyte from impurities and degradation products.[3] | High, particularly when coupled with a Mass Spectrometer (GC-MS).[3] | Moderate to low. Prone to interference from other chromophoric compounds.[3] |
| Sensitivity (LOD/LOQ) | High. Can typically achieve low µg/mL to ng/mL levels.[3] | Very high, especially with sensitive detectors. Can reach pg/mL levels.[3] | Moderate. Generally in the µg/mL range.[3] |
| Linearity & Range | Excellent over a wide concentration range.[3] | Excellent over a wide concentration range.[3] | Good, but can be limited by deviations from Beer-Lambert Law at high concentrations.[3] |
| Accuracy & Precision | High precision (RSD < 2%) and accuracy are readily achievable.[3] | High precision (RSD < 2%) and accuracy are readily achievable.[3] | Good precision, but accuracy can be affected by matrix interferences.[3] |
| Applicability | Highly suitable for purity, assay, and impurity determination.[3] | Suitable, especially for identifying and quantifying volatile impurities.[3] | Suitable for simple assay determination in a pure sample or a simple matrix.[3] |
Quantitative Performance Data
The performance of an analytical method is quantitatively assessed through validation parameters such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table summarizes typical performance data for the quantification of quinoline compounds using various methods.
Table 2: Summary of Quantitative Performance Data for Quinoline Compound Analysis
| Analytical Method | Analyte/Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-UV | Quinoline Derivatives | > 0.999 | 98% - 102% | < 2% | 0.1 - 1.0 µg/mL | 0.2 - 5.0 µg/mL | [5] |
| HPLC | Quinoline in Textiles | 0.9999 | 90.6% - 98.9% | 0.4% - 2.14% | 0.1 µg/mL | 0.2 µg/mL | [1][6] |
| RP-HPLC | MMQMTA | 0.9998 | 98.69% - 101.19% | < 2% | - | - | [7] |
| GC-MS | Quinoline in Textiles | 0.9998 | 82.9% - 92.0% | 1.4% - 3.8% | 0.1 mg/kg | - | [8] |
| LC-MS/MS | 18 Alkaloids in Food | > 0.99 | 90% - 110% | 2.3% - 7.9% | - | 5.0 µg/kg | |
| LC-MS | Alkaloids in Ryegrass | - | - | - | - | 0.8 - 6 ng/mL | [9] |
| UV/Vis Spectroscopy | Quinoline & 2-Hydroxyquinoline | - | - | 1.7% - 2.7% (Repeatability) | - | - |[10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis using HPLC and GC-MS.
Sample Preparation Protocols
The method of sample preparation is dependent on the matrix and aims to extract the analyte of interest while removing potential interferences.[4][5]
-
For Pharmaceutical Formulations (e.g., Tablets) : An accurately weighed portion of the powdered tablet is transferred to a volumetric flask. A suitable solvent, such as methanol or the mobile phase, is added, and the mixture is sonicated to dissolve the active ingredient. The solution is then diluted to volume and filtered through a 0.45 µm syringe filter into an HPLC vial.[5]
-
For Biological Fluids (e.g., Plasma) : Protein precipitation is a common technique. A precipitating agent like acetonitrile or methanol (typically 3 volumes) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[5]
-
For Textiles (Ultrasonic Extraction) : A small piece of the textile sample (e.g., 1.0 g) is cut into small pieces. An extraction solvent, such as acetonitrile or toluene, is added.[1][8] The sample undergoes ultrasonic extraction for approximately 30 minutes at a controlled temperature (e.g., 40°C).[1] After cooling, the extract is filtered through a 0.45 µm filter membrane prior to analysis.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a general procedure for the analysis of quinoline compounds using reverse-phase HPLC with UV detection.[1][5]
-
Instrumentation : An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]
-
Column : A reverse-phase C18 column is commonly used (e.g., 5 µm, 4.6mm × 250mm).[1][5]
-
Mobile Phase : A mixture of HPLC-grade acetonitrile and high-purity water is a common mobile phase.[1][5] The composition can be delivered isocratically or as a gradient.
-
Injection Volume : 10 µL is a standard injection volume.[1][5]
-
Detection Wavelength : Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm, 270 nm, 340 nm).[1][5]
-
Quantification : A calibration curve is generated using standard solutions of the analyte at various concentrations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method for determining quinoline in textiles.[8]
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.[1]
-
Column : A DB-5MS capillary column (e.g., 30 m × 0.25 mm × 0.5 μm) is suitable.[8]
-
Carrier Gas : Helium at a flow rate of 1.0 mL/min.[8]
-
Inlet Temperature : 250°C.[8]
-
Injection Volume : 1.0 μL in splitless mode.[8]
-
Oven Temperature Program :
-
Mass Spectrometry : Operated in full-scan mode for qualitative and quantitative analysis.[8]
Visualizing the Validation and Selection Process
Diagrams can effectively illustrate complex workflows and decision-making processes, aiding in the comprehension and implementation of analytical method validation.
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that ensures the reliability of the data generated. The following workflow outlines the key stages involved, from method development to ongoing monitoring, based on ICH Q2(R1) guidelines.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsred.com [ijsred.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
Enantioselective Antiproliferative Effects of Chiral Tetrahydroquinoline Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern drug development, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological effects of chiral isomers of novel 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, focusing on their antiproliferative properties against various cancer cell lines. The data presented herein is derived from a study by Facchetti et al. (2020), which highlights the critical role of stereochemistry in the anticancer potential of this class of compounds.[1][2][3][4]
Comparative Antiproliferative Activity of Chiral Isomers
A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity.[1][2][3][4] Among the synthesized compounds, derivatives 3a , 5a , and 2b demonstrated significant cytotoxic effects against a panel of human cancer cell lines. To investigate the influence of stereochemistry on their biological activity, the pure (R) and (S) enantiomers of these compounds were synthesized and tested.[1][2]
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each enantiomer against six human cancer cell lines: CEM (T-lymphocyte), HeLa (cervix carcinoma), HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), MSTO-211H (biphasic mesothelioma), and the non-cancerous human dermal microvascular endothelial cells (HMEC-1).[1][2][3][4]
The results, summarized in the table below, reveal a clear enantioselective effect on the antiproliferative activity of these tetrahydroquinoline derivatives.
| Compound | Enantiomer | CEM | HeLa | HT-29 | A2780 | MSTO-211H | HMEC-1 |
| IC50 (µM) | IC50 (µM) | IC50 (µM) | IC50 (µM) | IC50 (µM) | IC50 (µM) | ||
| 3a | (S)-3a | >50 | >50 | >50 | >50 | >50 | >50 |
| (R)-3a | 31.2 ± 2.1 | 25.4 ± 1.8 | 33.5 ± 2.5 | 28.9 ± 1.9 | 35.1 ± 2.8 | >50 | |
| 5a | (S)-5a | 22.4 ± 1.5 | 18.7 ± 1.2 | 25.1 ± 1.9 | 15.3 ± 1.1 | 20.8 ± 1.4 | >50 |
| (R)-5a | 10.5 ± 0.8 | 8.9 ± 0.6 | 12.3 ± 0.9 | 6.8 ± 0.5 | 9.7 ± 0.7 | >50 | |
| 2b | (S)-2b | 45.3 ± 3.2 | 38.9 ± 2.7 | 49.1 ± 3.5 | 35.6 ± 2.4 | 42.8 ± 3.1 | >50 |
| (R)-2b | 28.7 ± 2.0 | 22.1 ± 1.5 | 30.4 ± 2.2 | 19.8 ± 1.3 | 25.6 ± 1.8 | >50 |
Data sourced from Facchetti et al. (2020).[1][2]
As evidenced by the data, the (R)-enantiomers consistently demonstrated significantly greater antiproliferative activity across all tested cancer cell lines compared to their corresponding (S)-enantiomers. Notably, (R)-5a emerged as the most potent compound, with IC50 values in the low micromolar range against all cancer cell lines, while exhibiting no significant toxicity towards the non-cancerous HMEC-1 cells.[1][2] This highlights a favorable selectivity profile for the (R)-isomer. The (S)-enantiomers, in contrast, were largely inactive or significantly less potent.
Mechanistic Insights into the Action of (R)-5a
Further investigations into the mechanism of action of the most active enantiomer, (R)-5a , revealed its ability to induce cell cycle arrest, disrupt mitochondrial function, and increase the production of reactive oxygen species (ROS) in A2780 ovarian cancer cells.[1][2]
The observed biological effects of (R)-5a suggest a multi-faceted mechanism of anticancer activity, culminating in the induction of cell death.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide, based on standard laboratory procedures.
Antiproliferative Activity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Tetrahydroquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the tetrahydroquinoline enantiomers. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 × 10⁶ cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Mitochondrial Membrane Potential Assay: JC-1 Staining
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, distinguishing between healthy and apoptotic cells.[11][12][13]
Materials:
-
Treated and untreated cells
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells and treat them with the desired concentrations of the test compound.
-
Wash the cells with assay buffer.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells with assay buffer to remove excess stain.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
Reactive Oxygen Species (ROS) Production Assay: DCFDA Staining
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS production.[14][15][16][17][18]
Materials:
-
Treated and untreated cells
-
DCFDA (or H2DCFDA) solution
-
Assay buffer or phenol red-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture cells in a 96-well plate.
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the test compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The presented data clearly demonstrates the significant role of stereochemistry in the antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. The (R)-enantiomers, particularly (R)-5a, exhibit potent and selective anticancer effects, warranting further investigation as potential therapeutic agents. The mechanistic studies on (R)-5a suggest that its mode of action involves the induction of cell cycle arrest and apoptosis, mediated by the disruption of mitochondrial function and the generation of reactive oxygen species. These findings underscore the importance of chiral synthesis and separation in the early stages of drug discovery and development to identify the most active and selective enantiomer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doc.abcam.com [doc.abcam.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. scribd.com [scribd.com]
A Comparative Guide to In Vitro Anti-proliferative Activity of Novel Agents Against Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-proliferative performance of select novel chemical entities against various cancer cell lines, benchmarked against established chemotherapeutic agents. The supporting data is derived from recent studies, offering insights into the potency and selectivity of these compounds. Detailed experimental methodologies are provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: Comparative Anti-proliferative Activity
The efficacy of a compound in inhibiting cancer cell growth is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] The following table summarizes the IC50 values of several novel and established anti-proliferative agents across a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound/Drug | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| PZ-11 | MCF-7 | Breast Adenocarcinoma | 17.35 | Vincristine | 6.45[2] |
| PZ-9 | MCF-7 | Breast Adenocarcinoma | 29.44 | Vincristine | 6.45[2] |
| Compound 4b | MCF-7 | Breast Adenocarcinoma | 33.19 | Lapatinib | 4.69[3] |
| Compound 6b | MCF-7 | Breast Adenocarcinoma | 5.35 | Lapatinib | 4.69[3] |
| 28-propynoylbetulin (2) | SK-OV-3 | Ovarian Cancer | 0.2 | Paclitaxel | Not Specified[4] |
| 28-propynoylbetulin (2) | OVCAR-3 | Ovarian Cancer | 0.19 | Paclitaxel | Not Specified[4] |
| Compound 6 | SK-OV-3 | Ovarian Cancer | 0.26 | Paclitaxel | Not Specified[4] |
| Compound 6 | OVCAR-3 | Ovarian Cancer | 0.59 | Paclitaxel | Not Specified[4] |
| APA-5 (Hypothetical) | MCF-7 (Sensitive) | Breast Adenocarcinoma | 0.05 | Doxorubicin | 0.08[5] |
| APA-5 (Hypothetical) | NCI/ADR-RES (Resistant) | Breast Adenocarcinoma | 0.09 | Doxorubicin | 15.5[5] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and proliferation.[6]
1. Cell Seeding:
-
Culture cancer cells in a suitable medium, such as RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[5]
-
Trypsinize and count the cells, then seed them into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[5]
-
Incubate the plate overnight to allow the cells to attach to the bottom of the wells.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., < 0.5%).[7]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.[7]
-
Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.[7]
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7] This allows the mitochondrial enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]
-
Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[6][7]
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.[7]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[8] A reference wavelength of around 630 nm can be used to reduce background noise.
-
The absorbance values are directly proportional to the number of viable cells.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for In Vitro Anti-proliferative Assay
Caption: A flowchart illustrating the key steps of the MTT assay for assessing anti-proliferative activity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Its dysregulation is a common feature in many cancers, making it a prime target for the development of novel anti-cancer therapies.[11]
Caption: A diagram of the PI3K/Akt/mTOR pathway, a key regulator of cell proliferation and survival.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
A Comparative Guide to the DNA Binding Properties of Tetrahydroquinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding properties of novel tetrahydroquinoline-3-carbonitrile derivatives. The information is compiled from recent studies and is intended to assist researchers in evaluating the potential of these compounds as DNA-targeting agents. For comparative purposes, data for well-established DNA intercalating and groove-binding agents are also presented.
Quantitative Analysis of DNA Binding Affinity
The interaction of small molecules with DNA is a cornerstone of developing new therapeutic agents. The following tables summarize the DNA binding constants (Kb) for a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, alongside data for known DNA binding agents for a comprehensive comparison. The binding constant is a measure of the equilibrium constant for the association of the ligand with DNA.
| Compound | Method | Binding Constant (Kb) (M-1) | Reference |
| 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Representative) | Molecular Docking (Predicted) | Data Not Available in search results | [1][2] |
| Benzo[h]quinoline Derivative (6i) | UV-Vis & Fluorescence Spectroscopy | Most DNA intercalating effects in series | [3] |
| Tetrahydrobenzo[h]quinoline Derivative (6e) | UV-Vis & Fluorescence Spectroscopy | Significant cytotoxicity, IC50 1.86-3.91 µM | [3] |
Table 1: DNA Binding Data for Tetrahydroquinoline-3-carbonitrile Derivatives and Related Compounds. This table is intended to be populated with specific binding constant data as it becomes available in the literature. Current search results focus more on synthetic procedures and molecular docking predictions rather than extensive quantitative binding studies.[1][2][3]
| Compound | Binding Mode | Binding Constant (Kb) (M-1) | Reference |
| Ethidium Bromide | Intercalation | ~1.5 x 106 | [4] |
| Doxorubicin | Intercalation | 0.1 - 1 x 106 | [5] |
| Daunomycin | Intercalation | ~1 x 106 | [6] |
| DAPI | Minor Groove Binding | ~1 x 107 | [1] |
Table 2: DNA Binding Data for Alternative DNA Binding Agents. This table provides a reference point for the binding affinities of well-characterized DNA interacting compounds.
Experimental Protocols for DNA Binding Studies
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of DNA binding agents. The following are methodologies for key experiments cited in the literature for studying DNA-ligand interactions.[1][7][8]
UV-Visible Spectroscopy Titration
This technique is used to determine the binding constant (Kb) and the stoichiometry of binding.
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). The concentration of ct-DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.
-
Prepare a stock solution of the tetrahydroquinoline-3-carbonitrile derivative in the same buffer.
-
-
Titration:
-
Keep the concentration of the compound constant while varying the concentration of ct-DNA.
-
Record the UV-Vis absorption spectra after each addition of ct-DNA over a range of wavelengths (typically 200-400 nm).
-
-
Data Analysis:
-
Monitor the changes in the absorption intensity (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic).
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the absorbance data according to the Scatchard equation.[9]
-
Fluorescence Spectroscopy Quenching Assay
This method is employed to study the binding mode and to calculate the binding constant, often through competitive displacement assays.
-
Direct Titration:
-
If the compound is fluorescent, titrate a fixed concentration of the compound with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition. Quenching of the fluorescence intensity can indicate binding.
-
-
Competitive Binding Assay (Ethidium Bromide Displacement):
-
Prepare a solution of ct-DNA pre-treated with ethidium bromide (EB), a known DNA intercalator that fluoresces upon binding.
-
Add increasing concentrations of the tetrahydroquinoline-3-carbonitrile derivative to the ct-DNA-EB complex.
-
Monitor the decrease in the fluorescence intensity of the EB. The quenching of EB fluorescence indicates the displacement of EB from the DNA by the compound, suggesting an intercalative binding mode.
-
The binding affinity can be quantified using the Stern-Volmer equation.[10]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.
-
Sample Preparation:
-
Prepare solutions of ct-DNA and the compound in a suitable buffer.
-
-
Spectral Measurement:
-
Record the CD spectrum of ct-DNA in the absence of the compound. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Titrate the ct-DNA solution with increasing concentrations of the compound and record the CD spectrum after each addition.
-
-
Data Interpretation:
Viscosity Measurement
Viscosity measurements are a sensitive tool to determine the mode of DNA binding.
-
Sample Preparation:
-
Prepare a solution of ct-DNA of a fixed concentration in buffer.
-
-
Measurement:
-
Measure the viscosity of the DNA solution using a viscometer.
-
Add increasing amounts of the tetrahydroquinoline-3-carbonitrile derivative to the DNA solution and measure the viscosity after each addition.
-
-
Data Analysis:
-
Plot the relative specific viscosity (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.
-
A significant increase in the relative viscosity of the DNA solution is characteristic of an intercalative binding mode, as the DNA helix lengthens to accommodate the ligand. A small or no change in viscosity suggests groove binding or electrostatic interactions.[1][12]
-
Visualizing Experimental Workflows and Binding Modes
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the potential interactions between the compounds and DNA.
Caption: Experimental workflow for DNA binding studies of novel compounds.
Caption: Potential DNA binding modes for small molecules.
Conclusion
The study of tetrahydroquinoline-3-carbonitrile derivatives as DNA binding agents is an emerging field with significant potential. While current research has primarily focused on their synthesis and computational evaluation, preliminary spectroscopic studies suggest that these compounds do interact with DNA.[3] To fully elucidate their therapeutic potential, further quantitative studies are necessary to determine their binding affinities and specific modes of interaction. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct these essential investigations and to benchmark their findings against established DNA binding agents. The development of novel DNA-targeting compounds from the tetrahydroquinoline scaffold holds promise for future applications in drug discovery.
References
- 1. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, proper waste management is not only a regulatory requirement but also a key component of responsible laboratory practice. This guide outlines the necessary steps for the collection, storage, and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this chemical. This includes:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.[1]
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[2]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, operational workflow for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical. Do not mix this waste with other waste streams.[3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. As a chlorinated organic compound, it must not be disposed of down the drain.[5] Aqueous and organic waste should be collected separately.[3]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).
Step 2: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[1]
-
Clean: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step 3: Temporary Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage area should be cool and dry.[2]
-
Maintain an inventory of the waste generated.
Step 4: Final Disposal
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with the complete SDS for the chemical.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂ | ChemicalBook |
| Molecular Weight | 204.65 g/mol | ChemicalBook |
| Appearance | Solid | [2] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research protocols and the manufacturer's SDS.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile was not located. The following guidance is based on the known hazards of structurally similar compounds, including chlorinated quinolines and nitrile compounds. Researchers must consult the substance-specific SDS upon acquisition and before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. It is intended for use by trained laboratory personnel, researchers, and drug development professionals.
Hazard Assessment
Based on analogous chemical structures, this compound is presumed to be hazardous. The primary hazards are associated with its chlorinated quinoline and carbonitrile functional groups.
Potential Health Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation/Corrosion: May cause skin irritation.[1][3][4]
-
Eye Damage/Irritation: May cause serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2]
-
Carcinogenicity/Mutagenicity: Some quinoline compounds are suspected of causing cancer or genetic defects.[1][5]
Potential Physicochemical Hazards:
-
Combustible material.[3]
-
Hazardous decomposition products may be released in a fire, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][6]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations.[7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals.[8][9] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving or using thicker gauntlet-style nitrile gloves.[10] |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing. | Standard safety glasses are the minimum requirement. Goggles provide a better seal against dust and splashes. A face shield should be worn over safety glasses or goggles during bulk transfers or when heating the substance.[3] |
| Body | Laboratory coat | A flame-resistant lab coat that fastens securely is required. Ensure cuffs are snug. Do not wear lab coats outside of the laboratory. |
| Respiratory | NIOSH-approved respirator (if needed) | A respirator is not typically required when handling small quantities within a certified chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.
Handling Workflow Diagram:
Diagram 1: Chemical Handling Workflow
Step-by-Step Handling Protocol:
-
Preparation:
-
Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as outlined in the table above.
-
Prepare the work area inside the chemical fume hood by lining it with absorbent, disposable bench paper.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood to prevent inhalation of dust.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfers.
-
Keep containers tightly closed when not in use.
-
-
Storage:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[3] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.[3] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[3] 3. Seek immediate medical attention. |
| Small Spill | 1. Restrict access to the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the spill area with an appropriate solvent, followed by soap and water. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Alert laboratory supervisor and institutional safety personnel. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
All waste materials must be treated as hazardous.
Disposal Workflow Diagram:
Diagram 2: Waste Disposal Workflow
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.
-
Solid Waste:
-
Place unused or waste this compound into a designated, labeled, and sealed container for solid hazardous chemical waste.
-
Contaminated disposable items (e.g., gloves, bench paper, pipette tips) must also be placed in this container.
-
-
Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a designated, labeled, and sealed container for hazardous liquid waste. The solvent must be compatible with the container material.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store waste containers in a designated satellite accumulation area.
-
Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
